molecular formula C9H7FN2 B11918681 7-Fluoroquinolin-8-amine CAS No. 1420791-32-7

7-Fluoroquinolin-8-amine

Cat. No.: B11918681
CAS No.: 1420791-32-7
M. Wt: 162.16 g/mol
InChI Key: QSYXOSUECWOEOF-UHFFFAOYSA-N
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Description

7-Fluoroquinolin-8-amine is a valuable fluorinated quinoline derivative serving as a key synthetic intermediate in medicinal chemistry and antibacterial research. This compound is of significant interest for constructing novel 8-aminofluoroquinolone scaffolds. Scientific studies on analogous 8-amino-7-(aryl/hetaryl)fluoroquinolones have demonstrated that this chemical class exhibits potent and broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains associated with microbial infections and foodborne illnesses . Some derivatives in this family have shown antibacterial efficacy comparable to or even exceeding that of standard antibiotics like ciprofloxacin and imipenem, highlighting the promise of this structural framework for developing new anti-infective agents . The primary mechanism of action for fluoroquinolones typically involves inhibition of bacterial DNA gyrase and topoisomerase IV. Researchers utilize this compound as a versatile building block to synthesize and explore new compounds for potential application in addressing antibiotic resistance. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1420791-32-7

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

7-fluoroquinolin-8-amine

InChI

InChI=1S/C9H7FN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2

InChI Key

QSYXOSUECWOEOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)F)N)N=C1

Origin of Product

United States

Synthetic Methodologies for the Preparation of 7 Fluoroquinolin 8 Amine

Retrosynthetic Analysis and Strategic Disconnection Approaches for 7-Fluoroquinolin-8-amine

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several strategic disconnections can be envisioned, primarily targeting the bonds forming the pyridine (B92270) portion of the quinoline (B57606) ring system.

A primary disconnection strategy involves cleaving the N1-C2 and C3-C4 bonds of the pyridine ring. This approach leads back to a 2-aminoaryl carbonyl precursor, specifically a derivative of 2-amino-4-fluorobenzaldehyde (B111960) or a corresponding ketone. This pathway is characteristic of the Friedländer synthesis . The 8-amino group is often installed via reduction of a nitro group, meaning a key precursor would be a 4-fluoro-2-nitroaryl carbonyl compound.

Alternatively, a disconnection across the N1-C8a and C4-C4a bonds points towards a substituted aniline (B41778) as the starting material, which reacts with a three-carbon component. This is the foundation for the Skraup and Doebner-Miller reactions . To achieve the desired 7-fluoro substitution pattern, the synthesis would commence with a 3-fluoroaniline (B1664137) derivative. The regiochemical outcome of the cyclization is a critical consideration in this approach. Again, the 8-amino group is typically derived from a precursor functional group, such as a nitro group, which would necessitate starting with 3-fluoro-2-nitroaniline (B1304211).

A third approach involves disconnecting the C4-C4a and C8-C8a bonds, which is conceptually related to the Pfitzinger-Borsche synthesis . This strategy begins with a substituted isatin (B1672199), in this case, 6-fluoroisatin, which condenses with a carbonyl compound. However, this method typically yields quinoline-4-carboxylic acids and is less direct for accessing the 8-amino substitution pattern without significant downstream functionalization. wikipedia.org

These disconnections are summarized below:

Disconnection StrategyKey Bonds CleavedPrecursor TypeCorresponding Synthesis
Friedländer ApproachN1-C2, C3-C42-Amino-4-fluoroaryl carbonylFriedländer Condensation
Skraup/Doebner-Miller ApproachN1-C8a, C4-C4a3-Fluoroaniline derivativeSkraup/Doebner-Miller Reaction
Pfitzinger ApproachC4-C4a, C8-C8a6-FluoroisatinPfitzinger-Borsche Synthesis

Classical Synthetic Routes to Quinolones and Amines Adapted for this compound

The classical methods for quinoline synthesis remain cornerstones of heterocyclic chemistry and can be adapted to produce this compound, typically by using appropriately substituted precursors. rsc.org

The Skraup synthesis is a chemical reaction used to generate quinolines by heating an aniline with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene. wikipedia.org To prepare this compound, the logical starting material would be 3-fluoro-2-nitroaniline. The glycerol dehydrates in the presence of sulfuric acid to form acrolein, which then undergoes a conjugate addition with the aniline. iipseries.orgnih.gov Subsequent electrophilic cyclization onto the aromatic ring, followed by dehydration and oxidation, yields the quinoline core. The cyclization of the 3-fluoroaniline intermediate is directed to the position para to the fluorine atom, leading to the desired 7-fluoro substitution. The final step is the reduction of the 8-nitro group to the target 8-amino group.

The Doebner-Miller reaction is a related method that utilizes α,β-unsaturated carbonyl compounds reacting with an aniline in the presence of an acid catalyst. wikipedia.orgsynarchive.com This reaction can also be adapted, starting with 3-fluoro-2-nitroaniline and an appropriate α,β-unsaturated aldehyde or ketone. The acid-catalyzed mechanism involves conjugate addition followed by cyclization and oxidation to furnish the 7-fluoro-8-nitroquinoline (B15070271) intermediate.

Table 1: Representative Conditions for Skraup-type Synthesis

Starting Aniline C3-Source Acid Catalyst Oxidizing Agent Key Intermediate

The Friedländer synthesis provides a versatile and high-yielding route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or base. wikipedia.orgjk-sci.com For the synthesis of this compound, a plausible route involves the reaction of 2-amino-4-fluorobenzaldehyde with a carbonyl compound such as acetaldehyde (B116499) or acetone. More practically, the synthesis often starts with 4-fluoro-2-nitrobenzaldehyde, which is condensed with a ketone. The resulting intermediate undergoes intramolecular cyclization and dehydration to form the 7-fluoro-8-nitroquinoline, which is then reduced to this compound. nih.gov This method offers good control over the substitution pattern of the resulting quinoline. organic-chemistry.org

Various catalysts have been developed to improve the efficiency and conditions of the Friedländer synthesis, including Lewis acids, Brønsted acids, and solid-supported catalysts. jk-sci.comnih.gov

Table 2: Catalysts Employed in Friedländer Quinoline Synthesis

Catalyst Type Examples Typical Conditions
Brønsted Acids p-Toluenesulfonic acid, Trifluoroacetic acid wikipedia.org Reflux in ethanol (B145695) or solvent-free organic-chemistry.org
Lewis Acids Neodymium(III) nitrate, Tin tetrachloride wikipedia.orgwikipedia.org Varies, often milder temperatures

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound under basic conditions to produce quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction begins with the base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates. wikipedia.org

To be applied to the synthesis of 7-fluoroquinoline (B188112) derivatives, the starting material would be 6-fluoroisatin. The reaction with a carbonyl compound would lead to a 7-fluoroquinoline-4-carboxylic acid. This route is less direct for obtaining this compound because it does not inherently install the 8-amino group and introduces a carboxylic acid at the 4-position that would need to be removed. While modifications exist, this pathway is generally less efficient for this specific target compared to the Skraup or Friedländer syntheses. researchgate.net

Modern Catalytic Approaches in this compound Synthesis

Recent advancements in organic synthesis have introduced powerful catalytic methods for the construction of quinoline rings, often proceeding under milder conditions with greater efficiency and selectivity than classical methods.

Transition metal catalysis offers a robust platform for synthesizing complex heterocyclic molecules. mdpi.com For quinoline synthesis, palladium, copper, gold, and silver catalysts are commonly employed to facilitate key bond-forming steps. nih.gov One strategy involves the transition-metal-catalyzed reaction of ortho-substituted anilines with alkynes. For instance, a 2-amino-4-fluorophenyl derivative could be coupled with a suitable alkyne, followed by an intramolecular cyclization to form the quinoline ring.

Another modern approach is the direct functionalization of a pre-existing quinoline ring via C-H or C-F activation. An efficient method for synthesizing 8-aminoquinoline (B160924) derivatives involves the direct nucleophilic substitution of a C-F bond at the 8-position of a polyfluoroquinoline. researchgate.net This transition-metal-free approach can provide good chemo- and regioselectivity, offering a direct route to the target compound from a 7,8-difluoroquinoline (B123522) precursor. The presence of lithium salts has been shown to promote this selective C-F bond activation at the 8-position. researchgate.net These methods highlight a shift from building the ring system with all substituents in place to late-stage functionalization of a simpler quinoline core.

Table 3: Comparison of Synthetic Approaches

Method Key Precursor Main Advantages Main Disadvantages
Skraup/Doebner-Miller 3-Fluoro-2-nitroaniline Uses simple starting materials Harsh reaction conditions (strong acid, high temp.), often violent wikipedia.org
Friedländer 4-Fluoro-2-nitrobenzaldehyde High versatility and good yields, milder options available jk-sci.com Precursor synthesis can be multi-step
Pfitzinger 6-Fluoroisatin Access to quinoline-4-carboxylic acids Indirect route, requires additional functional group manipulation

| Modern Catalytic | Various (e.g., o-haloanilines, polyfluoroquinolines) | High efficiency, selectivity, mild conditions | Catalyst cost, substrate-specific optimization may be needed |

Organocatalysis in Quinoline Ring Formation

While specific examples of organocatalysis in the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of organocatalytic quinoline synthesis can be applied. The Friedländer annulation, a classical method for quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, has been a key area for organocatalytic development. researchgate.netresearchgate.netnih.gov Chiral phosphoric acids have emerged as efficient organocatalysts in atroposelective Friedländer heteroannulation reactions, yielding axially chiral polysubstituted 4-arylquinolines with high enantioselectivities. researchgate.net

The general mechanism of the Friedländer synthesis can proceed through two primary pathways. The first involves an initial aldol (B89426) condensation between the 2-amino substituted carbonyl compound and the active methylene (B1212753) compound, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol-type reaction and subsequent elimination to form the quinoline ring. researchgate.net Organocatalysts can play a crucial role in activating the substrates and controlling the stereochemistry of these reactions.

For the synthesis of a molecule like this compound, a potential organocatalytic Friedländer approach could involve the reaction of 2-amino-4-fluorobenzaldehyde with a suitable carbonyl compound, catalyzed by a chiral organocatalyst to control the regioselectivity and potentially introduce chirality if a prochiral substrate is used. However, the introduction of the amino group at the 8-position would likely require a subsequent functionalization step, as the direct use of a precursor with both amino groups in the desired positions for a one-pot Friedländer synthesis of the target molecule is challenging.

Photocatalytic and Electrocatalytic Methodologies

Photocatalytic and electrocatalytic methods offer green and efficient alternatives for the synthesis and functionalization of quinoline derivatives. While direct photocatalytic or electrocatalytic synthesis of this compound is not explicitly detailed, related transformations highlight the potential of these techniques.

Photocatalysis: Photocatalysis has been successfully employed for various C-N bond-forming reactions, which are crucial for the synthesis of aminoquinolines. frontiersin.orgrsc.org For instance, TiO2-based photocatalysts have been used to construct C-N bonds under mild conditions. frontiersin.org The mechanism often involves the photo-induced generation of electron-hole pairs in the semiconductor catalyst, which can then participate in redox reactions to activate substrates. While often applied to the degradation of fluoroquinolone antibiotics, the underlying principles of photocatalytic activation could be harnessed for synthetic purposes. nih.govgdut.edu.cn A potential photocatalytic approach for a late-stage amination of a 7-fluoroquinoline precursor could be envisioned, although this remains a developing area of research.

Electrocatalysis: Electrosynthesis provides a reagent-free and sustainable method for organic transformations. An electrochemically assisted Friedländer reaction has been developed for the synthesis of quinolines from nitro compounds. rsc.org This method utilizes an electric current to facilitate the reaction under mild conditions with high atom economy. This approach could be particularly relevant for the synthesis of this compound, potentially starting from a 3-fluoro-2-nitroaniline precursor, which could be electrochemically reduced in situ to the corresponding amine, followed by condensation and cyclization.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact and improve efficiency.

Solvent-Free Reactions and Alternative Media

The use of hazardous organic solvents is a major concern in chemical synthesis. Research into the synthesis of quinolines has explored solvent-free conditions and the use of greener solvents like water or ionic liquids. researchgate.netacs.org For example, nanocatalyst-mediated syntheses of quinolines have been successfully carried out under solvent-free conditions. acs.org Microwave-assisted synthesis, often performed in the absence of a solvent or in a minimal amount of a high-boiling, green solvent, has also been shown to accelerate quinoline synthesis. researchgate.net

Atom Economy and Step Economy Considerations

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. who.int Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred. The Friedländer synthesis, being a condensation reaction that releases water as the only byproduct, generally exhibits good atom economy. researchgate.netresearchgate.net One-pot procedures that combine multiple reaction steps without isolating intermediates can significantly improve step economy, reducing waste and resource consumption. researchgate.net

Biocatalytic and Chemoenzymatic Syntheses

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to synthesis. Transaminases are a class of enzymes that can be used for the synthesis of chiral amines from ketones, a key transformation in the preparation of many pharmaceuticals. nih.govrsc.orgmdpi.com A potential biocatalytic route to a precursor of this compound could involve the enzymatic transamination of a corresponding ketone to introduce the amino group with high stereoselectivity. Chemoenzymatic strategies, which combine enzymatic and chemical steps, can also be employed to construct complex molecules like quinolines. nih.gov

Development of Efficient and Scalable Synthetic Pathways for this compound

Developing efficient and scalable synthetic routes is crucial for the practical application of this compound. While a specific, optimized large-scale synthesis is not detailed in the available literature, a plausible and efficient pathway can be constructed based on established quinoline synthesis methodologies.

A common and effective strategy for the synthesis of 8-aminoquinolines involves the nitration of a quinoline precursor followed by the reduction of the nitro group. wikipedia.org For this compound, this would likely involve the following key steps:

Synthesis of a 7-Fluoroquinoline precursor: This could be achieved through a Skraup or Friedländer synthesis. For instance, the reaction of 3-fluoroaniline with glycerol, sulfuric acid, and an oxidizing agent (the Skraup reaction) would be a classical approach.

Nitration of the 7-Fluoroquinoline: The synthesized 7-fluoroquinoline would then undergo nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the quinoline ring. The directing effects of the fluorine atom and the quinoline nitrogen would favor the introduction of the nitro group at the 8-position. A similar strategy has been reported for the synthesis of 7-methyl-8-nitroquinoline. brieflands.com

Reduction of the Nitro Group: The final step would be the reduction of the 8-nitro group to the desired 8-amino group. This can be achieved using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. wikipedia.org

This multi-step approach allows for the controlled introduction of the required functional groups at the desired positions. Each step can be optimized for yield and purity to develop a scalable process.

Below is a table summarizing potential synthetic strategies for this compound and its precursors, drawing from general knowledge of quinoline synthesis.

Reaction Type Starting Materials Key Reagents/Catalysts Product Relevant Principles
Friedländer Annulation2-Amino-4-fluorobenzaldehyde, AcetaldehydeAcid or Base Catalyst7-FluoroquinolineAtom Economy, Step Economy
Skraup Synthesis3-Fluoroaniline, GlycerolH2SO4, Oxidizing Agent7-FluoroquinolineClassical Synthesis
Nitration7-FluoroquinolineHNO3, H2SO47-Fluoro-8-nitroquinolineRegioselective Functionalization
Nitro Group Reduction7-Fluoro-8-nitroquinolineSnCl2/HCl or H2/Pd-CThis compoundFunctional Group Interconversion
Organocatalytic Friedländer2-Amino-4-fluorobenzaldehyde, KetoneChiral Phosphoric AcidChiral 7-Fluoroquinoline derivativeAsymmetric Catalysis
Photocatalytic Amination7-Fluoro-8-haloquinoline, Amine sourcePhotocatalyst, LightThis compoundGreen Chemistry, Mild Conditions
Electrocatalytic Reduction/Cyclization3-Fluoro-2-nitroaniline, Carbonyl compoundElectric CurrentThis compoundGreen Chemistry, Reagent-free
Biocatalytic Transamination7-Fluoro-8-ketoquinolineTransaminase, Amine DonorChiral this compoundGreen Chemistry, High Selectivity

Optimization Strategies for Reaction Conditions and Overall Yields

Catalyst Selection: Many synthetic routes for quinolines employ catalysts to enhance reaction rates and selectivity. mdpi.com For instance, in reactions involving C-H activation or cyclization, transition metal catalysts such as those based on cobalt, rhodium, or copper are often utilized. mdpi.com The choice of ligand and the oxidation state of the metal can significantly impact the reaction's efficiency. In some modern synthetic approaches, even catalyst-free methods are being developed, for example, by introducing strongly electron-withdrawing groups that facilitate the reaction. nih.gov

Solvent and Temperature Effects: The choice of solvent can influence the solubility of reactants, the reaction rate, and in some cases, the product distribution. For the synthesis of substituted quinolines, solvents ranging from polar aprotic (like DMF) to nonpolar (like toluene) are used, depending on the specific reaction mechanism. Temperature is another critical parameter that needs to be optimized. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. Therefore, a careful study of the temperature profile is necessary to maximize the yield of the desired product.

Reactant Stoichiometry and Addition Rate: The molar ratio of the reactants can be a determining factor in the yield. Optimizing this ratio can minimize the formation of side products. In many cases, the slow, dropwise addition of one reactant to another can prevent localized high concentrations and reduce the likelihood of unwanted side reactions.

Reaction Time: Monitoring the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time. Stopping the reaction at the right point can prevent product degradation or the formation of further byproducts.

A hypothetical optimization table for a key synthetic step could look as follows, illustrating a systematic approach to improving yield.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Catalyst AToluene801245
2Catalyst BToluene801260
3Catalyst BDMF801255
4Catalyst BToluene1001275
5Catalyst BToluene100882

Purification Techniques for the Isolation of this compound

The isolation of pure this compound from a crude reaction mixture is a critical step to ensure its suitability for subsequent applications. The basic nature of the amine group often requires specific purification strategies.

Column Chromatography: Flash column chromatography is a widely used technique for the purification of organic compounds. biotage.com For basic compounds like this compound, standard silica (B1680970) gel can lead to poor separation due to strong interactions between the acidic silica and the basic amine. biotage.com To mitigate this, the mobile phase is often modified by adding a small amount of a competing amine, such as triethylamine (B128534) or ammonia (B1221849), to neutralize the acidic sites on the silica gel. biotage.com Alternatively, reversed-phase chromatography, where the stationary phase is nonpolar, can be an effective method for purifying amines. biotage.com

Crystallization: If the synthesized this compound is a solid, crystallization can be a highly effective method for purification. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful crystallization.

Acid-Base Extraction: The basicity of the amine group can be exploited for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution. This protonates the amine, making it soluble in the aqueous layer, while non-basic impurities remain in the organic layer. The aqueous layer can then be separated, and the pH adjusted with a base to deprotonate the amine, causing it to precipitate or be extracted back into an organic solvent.

Precipitation as a Salt: A recently developed technique involves the use of trichloroacetic acid (TCA) to selectively precipitate amines from a solution. beilstein-journals.org The addition of TCA to a crude mixture containing the amine can lead to the formation of an amine-TCA salt, which precipitates out of the solution, allowing for its separation from impurities. beilstein-journals.org The pure amine can then be recovered from the salt. beilstein-journals.org

Chemical Reactivity and Derivatization Strategies for 7 Fluoroquinolin 8 Amine

Transformations at the Aminic Functional Group of 7-Fluoroquinolin-8-amine

The primary amine group at the 8-position of the quinoline (B57606) ring is a key site for various chemical modifications, including acylation, alkylation, sulfonylation, and the formation of Schiff bases, ureas, and thioureas.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The amino group of this compound can be readily acylated to form amides. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides. youtube.com The reaction of an amine with an acyl chloride is a form of nucleophilic acyl substitution. youtube.com For instance, the reaction with various carboxylic acids in the presence of coupling agents can lead to the formation of the corresponding amide derivatives. researchgate.netdntb.gov.ua The use of acidic conditions can promote chemoselective O-acylation if hydroxyl groups are also present in the molecule. nih.gov

Alkylation: N-alkylation of this compound can be achieved using alkyl halides. However, a significant challenge in the alkylation of primary amines is the potential for overalkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comwikipedia.orgyoutube.com This is because the resulting secondary amine is often more nucleophilic than the starting primary amine. nih.gov To achieve selective monoalkylation, specific strategies and reagents, such as the use of N-aminopyridinium salts as ammonia (B1221849) surrogates, have been developed. nih.gov

Sulfonylation: The reaction of this compound with sulfonyl chlorides in the presence of a base like triethylamine (B128534) yields sulfonamide derivatives. This reaction is a common method for the synthesis of sulfonamides from primary amines. nih.govsemanticscholar.org

Below is a table summarizing these transformations:

Reaction TypeReagent ExamplesProduct TypeKey Considerations
Acylation Acyl chlorides, Carboxylic anhydrides, Carboxylic acids with coupling agentsAmideCan be performed under various conditions; chemoselectivity is important with other functional groups. youtube.comresearchgate.netnih.gov
Alkylation Alkyl halidesSecondary amine, Tertiary amine, Quaternary ammonium saltProne to overalkylation; requires careful control of reaction conditions for selectivity. masterorganicchemistry.comwikipedia.orgnih.gov
Sulfonylation Sulfonyl chloridesSulfonamideTypically requires a base to neutralize the HCl byproduct. nih.govsemanticscholar.org

Schiff Base and Imine Formation

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. bepls.comresearchgate.netisroset.orgekb.eg This condensation reaction is typically catalyzed by an acid and involves the elimination of a water molecule. isroset.org The formation of the C=N double bond is a reversible process, and the reaction is often driven to completion by removing the water formed. isroset.org Aromatic aldehydes with effective conjugation systems tend to form more stable Schiff bases. isroset.org

The general reaction for Schiff base formation is as follows:

R-NH₂ + R'CHO ⇌ R-N=CHR' + H₂O

Schiff bases derived from quinoline moieties have been synthesized by reacting quinolin-7-amine with various aromatic aldehydes in ethanol (B145695). bepls.com

Urea (B33335), Thiourea, and Amide Bond Formation

Urea Formation: this compound can be converted to urea derivatives through several methods. A common approach involves the reaction with isocyanates. commonorganicchemistry.com Alternatively, reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) can be used as phosgene (B1210022) substitutes to facilitate urea formation, although care must be taken to avoid the formation of symmetrical urea byproducts. commonorganicchemistry.comgoogle.com Another method involves the reaction of amines with carbamates. commonorganicchemistry.comgoogle.com The reaction of amines with urea itself at elevated temperatures can also produce ureido-functionalized compounds. nih.gov

Thiourea Formation: Thiourea derivatives of this compound can be synthesized by reacting the amine with isothiocyanates. analis.com.my Another synthetic route involves the reaction of the amine with carbon disulfide. organic-chemistry.org A more recent, atom-economic method involves the reaction of isocyanides with amines in the presence of elemental sulfur. organic-chemistry.org Continuous-flow synthesis has also been developed for the preparation of thioureas from amines and sulfur. nih.gov Thiourea derivatives are known for their diverse biological activities. mdpi.com

Amide Bond Formation: The formation of an amide bond from this compound and a carboxylic acid is a fundamental transformation in organic synthesis. luxembourg-bio.comresearchgate.net This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally unfavorable. fishersci.co.uk Common methods for activating carboxylic acids include converting them to acyl chlorides or using coupling reagents like carbodiimides. luxembourg-bio.comfishersci.co.uk Microflow reactors have been employed for efficient amide bond formation with rapid and strong activation of carboxylic acids. nih.gov

Reactions Involving the Fluorine Atom of this compound

The fluorine atom at the 7-position of the quinoline ring can participate in nucleophilic aromatic substitution and can be removed through defluorination reactions.

Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the quinoline core at the 7-position. wikipedia.org In this reaction, a nucleophile displaces the fluoride, which is a good leaving group. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgfishersci.semasterorganicchemistry.com The general mechanism for SNAr is an addition-elimination process. fishersci.se A variety of nucleophiles, such as amines and alcohols, can be used in SNAr reactions. fishersci.seresearchgate.net For example, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been shown to undergo SNAr reactions at the C-7 position with various substituted primary amines. researchgate.net While concerted SNAr reactions are considered exceptions, they have been observed in certain cases. nih.gov

The following table provides examples of nucleophiles used in SNAr reactions:

Nucleophile ClassSpecific ExamplesProduct Type
Nitrogen Nucleophiles Primary amines, Secondary amines, Imidazoles7-Aminoquinoline derivatives
Oxygen Nucleophiles Alcohols, Phenols7-Alkoxy/Aryloxyquinoline derivatives
Sulfur Nucleophiles Thiols7-Thioether derivatives

Defluorination and Hydrogenation Studies

Defluorination: The removal of the fluorine atom from the quinoline ring can be achieved through various chemical methods. One common approach is catalytic hydrogenation, where the C-F bond is cleaved in the presence of a catalyst and a hydrogen source.

Hydrogenation: The hydrogenation of aromatic amines can be influenced by various factors, including the catalyst, solvent, and additives. google.com For instance, the hydrogenation of 8-amino-5,6,7,8-tetrahydroquinoline derivatives has been studied in the context of asymmetric transfer hydrogenation. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Negishi couplings are powerful methods for forming carbon-carbon bonds. wikipedia.orgwikipedia.orgnih.govlibretexts.orgyonedalabs.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. For this compound to participate as a substrate in these reactions, it would typically need to be derivatized into a halide (e.g., bromo- or iodo-7-fluoroquinolin-8-amine) or a triflate.

A thorough search of the scientific literature did not yield specific examples or established protocols for Suzuki, Sonogashira, or Negishi cross-coupling reactions where this compound itself acts as the primary substrate. Research on 8-aminoquinoline (B160924) derivatives often utilizes the amino group as a directing group for C-H activation at other positions on the quinoline ring, rather than the quinoline core participating in a classical cross-coupling reaction. nih.gov Without a suitable leaving group on the quinoline ring of the 7-fluoro-8-amino variant, its direct participation in these C-C bond-forming reactions is not documented.

Table 1: Overview of Common Cross-Coupling Reactions

Reaction Name Reactants Catalyst System (Typical) Bond Formed
Suzuki-Miyaura Coupling Organoboron compound + Organic Halide/Triflate Pd catalyst (e.g., Pd(PPh₃)₄) + Base C(sp²)–C(sp²), C(sp²)–C(sp³)
Sonogashira Coupling Terminal Alkyne + Organic Halide/Triflate Pd catalyst + Cu(I) cocatalyst + Base C(sp²)–C(sp)

| Negishi Coupling | Organozinc compound + Organic Halide/Triflate | Pd or Ni catalyst | C(sp²)–C(sp²), C(sp²)–C(sp³), C(sp³)–C(sp³) |

This table represents the general principles of these reactions; specific applications to this compound are not currently reported in the literature.

Electrophilic and Nucleophilic Substitutions on the Quinolone Ring System of this compound

The reactivity of the quinoline ring in this compound towards substitution is governed by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine (-F) atom and quinoline nitrogen. The amino group is a strong activating group and ortho-, para-director, while the fluorine is a deactivating group but also an ortho-, para-director.

Halogenation: Research on 8-substituted quinolines has demonstrated that remote C-H halogenation at the C5 position is possible. rsc.org For instance, various 8-amidoquinolines undergo regioselective bromination and chlorination at C5 under metal-free conditions. rsc.orgresearchgate.net However, these studies begin with an unsubstituted C7 position. There is no specific literature available detailing the halogenation of this compound, where the C7 position is already occupied, and the electronic landscape is altered by the fluorine atom.

Sulfonation: No specific studies on the sulfonation of this compound were identified in the reviewed literature.

Directed ortho-metalation (DoM) is a common strategy for the functionalization of aromatic rings, often guided by heteroatom-containing directing groups. The amino group at C8 could potentially direct metalation to the C7 position. However, in this compound, this position is blocked by fluorine. The directing capacity of the 8-amino group towards the C5 position in a metalation context for this specific molecule has not been described. Literature on the direct metalation or lithiation of fluorinated aminoquinolines is scarce. figshare.com

Cyclization and Annulation Reactions Utilizing this compound as a Precursor

The 8-amino group of quinolines is a versatile functional handle for constructing fused heterocyclic systems. The nitrogen atom can act as a nucleophile to participate in cyclization reactions with appropriate bifunctional reagents.

The synthesis of fused heterocycles from 8-aminoquinoline derivatives is a well-established field. researchgate.netnih.govresearchgate.netorganic-chemistry.org For example, reactions with β-ketoesters or other 1,3-dielectrophiles can lead to the formation of new rings fused to the quinoline core. While the Povarov reaction provides a route to substituted 8-aminoquinolines, rsc.org and various methods exist for creating benzo-fused heterocycles, rsc.org specific examples that utilize this compound as the starting precursor to build fused polycyclic systems are not reported. The electronic effect of the C7-fluoro group could influence the nucleophilicity of the 8-amino group and the subsequent cyclization efficiency, but this remains an unexplored area of its chemistry.

Spirocompounds feature two rings connected by a single common atom. The synthesis of such structures from this compound would require complex, multi-step reaction sequences, likely involving the construction of a second ring system that incorporates one of the atoms of the quinoline core. A comprehensive literature search did not reveal any reported syntheses of spirocompounds starting from this compound.

Mechanistic Investigations of Key Transformations and Reaction Pathways

Detailed mechanistic studies specifically elucidating the reaction pathways of this compound are not readily found in the current body of scientific literature. However, general principles of aromatic amine and quinoline chemistry can offer insights into its probable reactivity. The 8-amino group is expected to be a key site for various transformations, including N-alkylation, N-acylation, and diazotization followed by subsequent substitution reactions.

The fluorine atom at the 7-position is anticipated to influence the electron density of the quinoline ring system through its electron-withdrawing inductive effect. This could impact the nucleophilicity of the 8-amino group and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack. For instance, in nucleophilic aromatic substitution reactions at other positions of the quinoline core, the fluorine atom could act as a leaving group under certain conditions, a common reactivity pattern for fluoroaromatic compounds.

Mechanistic investigations of similar aminoquinoline derivatives often involve computational studies to model transition states and reaction intermediates, alongside experimental techniques such as kinetic monitoring and isotopic labeling to elucidate reaction pathways. Such studies for this compound would be crucial to fully understand and optimize its derivatization.

Regioselectivity and Stereoselectivity in Derivatization Processes

The regioselectivity of derivatization reactions involving this compound would be dictated by the directing effects of the amino and fluoro substituents, as well as the inherent reactivity of the quinoline nucleus. The 8-amino group is a strong activating group and would be expected to direct electrophilic substitution to the ortho and para positions. However, in the case of this compound, the only available ortho position is C7, which is already substituted with fluorine, and the para position is C5. Therefore, electrophilic aromatic substitution, if it were to occur on the carbocyclic ring, would likely be directed to the C5 position.

The derivatization of the amino group itself would not directly involve the aromatic ring. However, the electronic environment of the quinoline system could influence the reactivity of the amine.

Stereoselectivity would become a critical factor in derivatization reactions if a new chiral center is introduced. For instance, reactions at the amino group with chiral reagents or catalysts could lead to the formation of diastereomers. The development of stereoselective methods for the derivatization of related chiral amines, such as 8-amino-5,6,7,8-tetrahydroquinoline derivatives, has been reported and often involves the use of chiral auxiliaries or asymmetric catalysts. nih.govmdpi.com These approaches could potentially be adapted for this compound if a chiral derivative is desired. However, no specific studies on the stereoselective derivatization of this compound have been found.

Table 1: Potential Regiochemical Outcomes in Electrophilic Aromatic Substitution of this compound (Hypothetical)

PositionDirecting Effect of -NH2 (ortho, para)Directing Effect of -F (ortho, para, deactivating)Predicted Outcome
C5parametaFavorable
C6metaorthoLess Favorable

Note: This table is based on general principles of electrophilic aromatic substitution and is hypothetical due to the lack of specific experimental data for this compound.

Combinatorial Chemistry Approaches for this compound Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis of large libraries of related compounds for drug discovery and materials science. core.ac.uk The this compound scaffold is a viable candidate for the generation of combinatorial libraries due to the reactive handle provided by the 8-amino group.

A common strategy would involve solid-phase synthesis, where the this compound core is attached to a resin, followed by a series of reactions to introduce diversity. For example, the amino group could be acylated with a variety of carboxylic acids, sulfonylated with different sulfonyl chlorides, or reductively aminated with a range of aldehydes and ketones. The "split-and-pool" synthesis method could be employed to generate a large "one-bead-one-compound" library.

While general methods for the combinatorial synthesis of quinoline derivatives and other heterocyclic libraries are well-established, no specific reports on the application of these techniques to create a library based on the this compound scaffold were identified in the conducted literature search. The development of such a library would require the optimization of reaction conditions for the solid-phase synthesis to ensure high yields and purity of the final products.

Table 2: Representative Building Blocks for a Hypothetical Combinatorial Library of this compound Derivatives

Building Block TypeExamplesResulting Functional Group
Carboxylic AcidsAcetic acid, Benzoic acid, Valeric acidAmide
Sulfonyl ChloridesMethanesulfonyl chloride, Benzenesulfonyl chlorideSulfonamide
Aldehydes/KetonesBenzaldehyde, Acetone, CyclohexanoneSecondary/Tertiary Amine (via reductive amination)
IsocyanatesPhenyl isocyanate, Methyl isocyanateUrea

Computational Chemistry and Theoretical Studies on 7 Fluoroquinolin 8 Amine

Electronic Structure Elucidation Using Quantum Chemical Methods for 7-Fluoroquinolin-8-amine

The electronic structure of a molecule is fundamental to its chemical and physical properties. Quantum chemical methods are employed to solve the Schrödinger equation (or its approximations) for a given molecular system, yielding detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like this compound. nih.gov In a typical DFT study, a functional (such as B3LYP or M06-2X) and a basis set (like 6-311++G(d,p)) are chosen to approximate the exchange-correlation energy. researchgate.netuni-muenchen.de

The primary outputs of a DFT calculation are the molecule's optimized geometry and its electronic energy. The geometry optimization process finds the lowest energy arrangement of atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the planarity of the quinoline (B57606) ring and the orientation of the amino group.

Furthermore, DFT calculations yield energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. For substituted quinolines, the HOMO-LUMO gap is a key descriptor of their electronic properties. nih.gov

Table 1: Representative Predicted Geometrical Parameters for this compound from DFT Calculations Note: These are typical, predicted values based on DFT studies of analogous substituted quinolines and may vary slightly based on the specific functional and basis set used.

ParameterPredicted ValueParameterPredicted Value
Bond Lengths (Å) Bond Angles (°)
C7-F1.35F-C7-C6118.5
C8-N(H2)1.39F-C7-C8119.0
C7-C81.41N(H2)-C8-C7121.0
C8-C8a1.42N(H2)-C8-C8a118.0
N1-C21.32C2-N1-C8a117.5
N1-C8a1.38C6-C7-C8122.5

Ab Initio Methods and Semi-Empirical Calculations

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy, but at a significantly higher computational cost than DFT. researchgate.net While full geometry optimization of this compound might be performed with a method like MP2 for high accuracy, these methods are more often used to perform single-point energy calculations on a DFT-optimized geometry to obtain a more refined energy value. researchgate.net

Semi-empirical calculations, such as PM7 or AM1, are much faster as they use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are useful for rapid screening of large numbers of molecules or for preliminary conformational searches to identify low-energy structures before applying more rigorous methods.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactivity, as it highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions. sci-hub.se

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): The most electron-rich areas would be located around the electronegative quinoline nitrogen (N1) and the fluorine atom at C7. These sites are the most likely targets for electrophilic attack.

Positive Potential (Blue): The most electron-poor regions would be associated with the hydrogen atoms of the C8-amino group. These hydrogens are potential hydrogen bond donors.

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. For this compound, the primary degree of rotational freedom is the bond between the C8 carbon and the amino group nitrogen.

The orientation of the amino group relative to the quinoline ring can be influenced by several factors. A key consideration is the potential for an intramolecular hydrogen bond to form between one of the amino hydrogens and the lone pair of the quinoline nitrogen (N1). Computational studies on related aminoquinolines and other substituted heterocycles often explore such interactions. researchgate.netsci-hub.se

To map the energy landscape, a potential energy surface (PES) scan is performed. This involves systematically rotating the C7-C8-N-H dihedral angle and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the energy minima (stable conformers) and the energy maxima (transition states for rotation), providing the energy barriers between conformers. For this compound, one would expect to find conformers where the amino group is either roughly coplanar with the quinoline ring to maximize conjugation or slightly twisted to alleviate steric strain. The presence of the fluorine atom at the adjacent C7 position would introduce steric hindrance that significantly influences the preferred orientation of the amino group.

Prediction of Reactivity and Reaction Pathways Through Computational Modeling

Computational models can predict how and where a molecule is likely to react. As discussed, the MEP map gives a qualitative picture of reactive sites. A more quantitative analysis can be derived from the frontier molecular orbitals (FMOs). The spatial distribution of the HOMO indicates the regions most susceptible to electrophilic attack, while the LUMO distribution points to sites of nucleophilic attack. uni-muenchen.de

For this compound, the electron-donating amino group and the electron-withdrawing fluorine atom have opposing effects on the electron density of the benzene (B151609) portion of the quinoline ring. DFT-based reactivity descriptors, such as local nucleophilicity indices, can be calculated for each atom to predict the most probable sites for reactions like electrophilic aromatic substitution. uni-muenchen.denih.gov Studies on similar systems suggest that the interplay between activating and deactivating groups, along with the inherent reactivity of the quinoline system, dictates the ultimate regioselectivity of its reactions. uni-muenchen.de

Transition State Characterization

To understand the mechanism of a chemical reaction, it is essential to characterize the transition state (TS)—the highest energy point along the reaction pathway. d-nb.infonih.gov Computationally, a transition state is located as a first-order saddle point on the potential energy surface, which is a maximum in the direction of the reaction coordinate but a minimum in all other directions.

A key feature of a calculated TS structure is the presence of a single imaginary vibrational frequency. nih.gov The motion corresponding to this imaginary frequency represents the atomic displacements that move the molecule from the reactant, through the transition state, and toward the product. For example, in a hypothetical electrophilic substitution reaction on the quinoline ring, the transition state would involve the partial formation of a new bond between a carbon atom and the electrophile, and the partial breaking of the C-H bond. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the located transition state correctly connects the reactant and product energy minima. aip.org The calculated energy difference between the reactants and the transition state gives the activation energy, a critical parameter for determining reaction rates.

Reaction Coordinate Mapping

The synthesis and functionalization of quinoline derivatives are subjects of extensive theoretical investigation to understand reaction mechanisms and predict outcomes. Density Functional Theory (DFT) is a powerful tool for mapping reaction coordinates and calculating activation energies for these transformations.

For instance, DFT calculations have been employed to study the C–H functionalization of quinoline N-oxides. These studies reveal the energetic pathways for reactions at different positions of the quinoline ring. In Pd(II)-catalyzed reactions, C–H activation can occur at either the C2 or C8 position. Computational models show that the formation of a σ-metallacycle intermediate leads to C8 activation with a calculated energy barrier of approximately 17 kcal mol−1. In contrast, the pathway for C2 activation proceeds through a π-metallacycle and has a higher energy barrier of around 29 kcal mol−1, making the C8 functionalization kinetically preferred under specific conditions. rsc.org

Similarly, DFT has been used to rationalize the high selectivity of copper-catalyzed ortho C–H hydroxylation of 2-phenylquinoline. The calculations indicated that the activation energy barrier for C-H activation is lower for quinoline (23.0 kcal/mol) compared to pyridine (B92270) (24.5 kcal/mol). acs.org The rate-determining step for the formation of the hydroxylated product was found to have an activation energy of 27.9 kcal/mol. acs.org Quantum chemical calculations have also been used to explain the site selectivity in the iodo-substituted cyclization of quinoline derivatives, showing a significant energy preference for C–N bond formation (ΔEa = 9.01 kcal/mol) over C–C bond formation (ΔEa = 31.31 kcal/mol). acs.org

While direct reaction coordinate mapping for the synthesis of this compound is not extensively documented in the reviewed literature, a proposed mechanism for the formation of substituted 7-aminoquinolines involves a catalyst-free condensation of m-phenylenediamine (B132917) with trifluoromethyl-substituted 1,3-diketones. The reaction proceeds through a nucleophilic addition of an amine group to a ketone, followed by a second condensation and cyclization. nih.gov Theoretical studies on such mechanisms for this compound would provide valuable insights into its synthesis and reactivity.

Molecular Docking and Molecular Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for predicting and analyzing the interaction of small molecules like this compound with biological receptors. These methods help to elucidate binding modes, estimate binding affinities, and assess the stability of ligand-receptor complexes.

Docking studies on various fluoroquinolone derivatives have been widely conducted to understand their antibacterial mechanism, which often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. oup.com For example, in silico molecular docking of novel fluoroquinoline analogs against E. coli DNA Gyrase B has shown binding affinities ranging from -6.1 to -7.2 kcal/mol. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with active site residues. nih.gov Similarly, docking of 8-aminoquinoline-appended acylthiourea derivatives into the topoisomerase II DNA gyrase (PDB ID: 2XCS) has demonstrated valuable interactions with the target protein, suggesting a mechanism of inhibiting DNA replication. researchgate.net

MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability over time. For fluoroquinolone analogs designed as inhibitors for mutant E. coli DNA GyrA, MD simulations of up to 2200 picoseconds were used to monitor the stability of the docked complex, with the system stabilizing at around 1100 ps. rsc.org The root mean square deviation (RMSD) is a key metric used to track the stability of the protein-ligand complex during the simulation. rsc.orgsemanticscholar.org In studies of fluoroquinolones with the mycobacterial DNA-gyrase complex, MD simulations up to 500 nanoseconds have been used to understand the intricate biological interplay between the drug, the enzyme, and DNA. fortunejournals.comfortuneonline.org

For this compound specifically, while direct docking data is sparse in the reviewed literature, studies on similar compounds provide a strong basis for its potential interactions. For instance, docking of 8-aminoquinoline-based metal complexes against the SIRT1 protein has been performed to predict their role as potential activators. acs.org Given the structural motifs of this compound, it is plausible that the 8-amino group and the quinoline nitrogen could act as key hydrogen bond donors and acceptors, respectively, while the fluoro-substituent could engage in specific halogen bond or hydrophobic interactions within a receptor's binding pocket.

Compound ClassTarget ProteinDocking Score / Binding Energy (kcal/mol)Key Interacting Residues (Example)Simulation Time
Fluoroquinolone AnalogsE. coli DNA Gyrase B-6.1 to -7.2N/AN/A
Designed FluoroquinolonesMutant E. coli DNA GyrAN/ALeu83, Asn872200 ps
OfloxacinTopoisomerase-II DNA gyrase-38.52 kJ/mol (~ -9.2 kcal/mol)N/AN/A
MoxifloxacinMycobacterial DNA Gyrase ComplexN/AAsp94, Arg128, Met127500 ns
8-Aminoquinoline-uracil copper complexesSIRT1N/AN/AN/A

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. researchgate.netnih.gov These models are crucial in drug discovery for predicting the activity of novel compounds and for guiding the optimization of lead molecules.

For quinoline and fluoroquinolone derivatives, numerous QSAR studies have been conducted. These studies typically involve calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods like Partial Least Squares (PLS) regression to build a predictive model. mdpi.com For example, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) on 33 quinoline derivatives as anti-gastric cancer agents yielded a model with high statistical significance (RTrain2=0.931, Qcv2=0.625, RTest2=0.875). mdpi.com The contour maps generated from such models can highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. mdpi.comresearchgate.net

The structure-activity relationships of fluoroquinolones have been extensively reviewed. asm.org Key structural features that influence activity include:

N-1 Position: Substitution at the N-1 position is crucial for activity. A cyclopropyl (B3062369) group is often preferred over an ethyl group, as it can enhance antiproliferative activity. researchgate.net

C-6 Position: A fluorine atom at this position generally enhances antibacterial potency by improving both DNA gyrase binding and cell penetration. asm.org

C-7 Position: This position is highly adaptable for modifications. The introduction of five- or six-membered nitrogen heterocycles is a common strategy to modulate the antibacterial spectrum. researchgate.netnih.gov

C-8 Position: Fusing a ring at the C-7 and C-8 positions has been reported to result in potent anticancer activities. researchgate.net

While a specific QSAR model for this compound was not found in the search results, the extensive SAR data for fluoroquinolones provides a strong framework for predicting its potential activities. The presence of fluorine at C-7 and an amino group at C-8 are significant modifications. QSAR studies on novel fluoroquinolone-pyrazine conjugates have successfully used 2D-QSAR and 3D-pharmacophore models to estimate antibacterial activity, showing good correlation with experimental MIC values. nih.gov Such approaches could be readily applied to a series of derivatives based on the this compound scaffold to guide the design of new potent agents.

Compound SeriesActivityQSAR/SAR Finding
Quinolone DerivativesAnti-gastric cancerA 3D-QSAR/CoMFA model identified structural features beneficial for activity, leading to the design of new potent compounds. mdpi.com
FluoroquinolonesAnticancerModifications at N-1 (cyclopropyl), C-7 (heterocycles), and C-8 (fused rings) can enhance anticancer activity. researchgate.net
FluoroquinolonesAntibacterialThe C-6 fluorine atom is critical for potency against DNA gyrase. asm.org
Fluoroquinolone-pyrazine conjugatesAntibacterial2D-QSAR and 3D-pharmacophore models accurately predicted MIC values. nih.gov

Virtual Screening and Ligand-Based Drug Design Principles

Virtual screening (VS) and ligand-based drug design are powerful computational strategies for identifying novel bioactive compounds from large chemical libraries. ijprajournal.com These methods are particularly valuable when the three-dimensional structure of the target receptor is known (structure-based VS) or when a set of known active ligands is available (ligand-based design).

Virtual Screening: Virtual screening campaigns frequently utilize libraries of quinoline derivatives to discover inhibitors for various therapeutic targets. researchgate.net For example, a library of natural compounds was screened against SARS-CoV-2 Mpro to identify potential inhibitors. researchgate.net Similarly, high-throughput virtual screening has been applied to find natural product inhibitors of Plasmepsin-II, a key enzyme in the malaria parasite. [No specific citation found for this detail in the provided results] The process typically involves docking large numbers of compounds into the target's active site and ranking them based on their predicted binding affinity. ijprajournal.com

Ligand-Based Drug Design: When the structure of the target is unknown, ligand-based methods such as pharmacophore modeling and 3D-QSAR are employed. ijprajournal.commdpi.com These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model can then be used as a query to search for new molecules that fit these criteria.

For quinoline derivatives, ligand-based design has been successfully used to develop new anticancer agents. mdpi.comtandfonline.com By analyzing the structure-activity relationships of a series of known active compounds, a 3D-QSAR model was built, which then guided the design of new, more potent analogs. mdpi.com this compound, with its distinct pattern of hydrogen bond donors/acceptors and aromatic features, could serve as a valuable scaffold or fragment in both virtual screening libraries and in the development of pharmacophore models for various targets.

Chemogenomics and Network Pharmacology Approaches for this compound

Chemogenomics: Chemogenomics aims to systematically study the interactions of a library of chemical compounds against a family of protein targets, such as the human kinome. biorxiv.orgnih.gov This approach helps to understand the selectivity of inhibitors and can reveal unexpected off-target effects or new therapeutic opportunities. Large, well-annotated sets of kinase inhibitors, such as the Kinase Chemogenomic Set (KCGS), have been assembled for this purpose. biorxiv.orgnih.gov

Quinoline is a well-known scaffold found in many kinase inhibitors. biorxiv.org Chemogenomic profiling of these compounds reveals their activity patterns across the kinome. For example, analysis of the 4-anilinoquinoline scaffold has led to the development of highly selective inhibitors for Cyclin G Associated Kinase (GAK). soton.ac.uk While this compound itself is not explicitly listed in the major chemogenomic sets described, its core structure is highly relevant. It could be included in focused libraries to probe the chemical space around known quinoline-based inhibitors, helping to define structure-selectivity relationships.

Network Pharmacology: Network pharmacology integrates data from genomics, proteomics, and drug-target interactions to build complex networks that can elucidate the mechanisms of action of drugs and predict their effects on a systems level. This approach is particularly useful for understanding polypharmacology, where a drug interacts with multiple targets.

For fluoroquinolones, network pharmacology has been proposed as a tool to explore their diverse biological effects, including their recently reported anticancer activities. mdpi.com By mapping the known and predicted targets of a fluoroquinolone derivative within cellular pathways, researchers can generate hypotheses about its mechanism of action and potential therapeutic applications beyond its primary antibacterial role. Applying network pharmacology to this compound would involve:

Predicting its potential protein targets using methods like reverse docking.

Constructing a drug-target-disease network.

Analyzing the network topology to identify key pathways and biological processes modulated by the compound.

This holistic approach could help to uncover novel therapeutic indications for this compound and its derivatives.

Biological and Pre Clinical Explorations of 7 Fluoroquinolin 8 Amine

In Vitro Biological Screening Methodologies for Potential Bioactivities of 7-Fluoroquinolin-8-amine

The initial stages of drug discovery for a compound like this compound involve a battery of in vitro tests to identify and characterize its potential biological effects. These assays are crucial for determining the compound's cytotoxicity, its ability to modulate cellular proliferation, and its interactions with specific biological targets.

Cell-Based Assays for Cytotoxicity and Proliferation Modulation

Cell-based assays are fundamental in assessing the potential of a compound to either kill cells (cytotoxicity) or inhibit their growth (antiproliferative activity), which is particularly relevant in the context of cancer research. For derivatives of the closely related 8-aminoquinoline (B160924) (8-AQ), cytotoxicity has been evaluated against various cancer cell lines. For instance, glycoconjugates of 8-AQ have been tested for their ability to inhibit the proliferation of human colorectal cancer (HCT 116) and breast adenocarcinoma (MCF-7) cell lines. nih.gov In some cases, 8-AQ itself was found to be practically inactive against these cell lines, highlighting the importance of chemical modifications to the core structure. nih.gov

The antiproliferative activity of quinoline (B57606) derivatives is often determined using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%. For example, various 4-aminoquinoline (B48711) derivatives, including those with a fluoro substitution, have shown significant cytotoxicity against human breast tumor cell lines MCF-7 and MDA-MB-468. researchgate.net While direct data for this compound is limited in the public domain, the activity of these related compounds suggests that this chemical class warrants further investigation for its antiproliferative potential.

Table 1: Examples of Cytotoxicity Data for Aminoquinoline Derivatives

Compound/Derivative Cell Line IC50 (µM) Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 7.35 researchgate.net
Butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7 >10.85 researchgate.net
8-AQ glycoconjugate 17 HCT 116 116.4 ± 5.9 nih.gov
8-AQ glycoconjugate 17 MCF-7 78.1 ± 9.3 nih.gov

This table is for illustrative purposes and showcases data from related aminoquinoline compounds.

Enzyme Inhibition and Activation Studies

The biological effects of a compound are often mediated through its interaction with enzymes. Fluoroquinolones, a class of compounds structurally related to this compound, are well-known for their inhibitory action on bacterial enzymes, specifically DNA gyrase and topoisomerase IV. rsc.orgmdpi.commdpi.com This inhibition disrupts bacterial DNA replication and repair, leading to cell death. While this is a key mechanism for their antibacterial activity, quinoline derivatives have also been shown to interact with a variety of other enzymes.

For instance, certain quinoline-based compounds have been found to inhibit human enzymes such as DNA methyltransferases, polymerases, and base excision repair glycosylases. merckmillipore.comgiffordbioscience.com This suggests that this compound could potentially interact with a range of enzymatic targets beyond those typically associated with fluoroquinolone antibiotics. Furthermore, some quinoline derivatives have been investigated as inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in signaling pathways relevant to conditions like Alzheimer's disease. nih.gov Studies on the specific enzyme inhibition or activation profile of this compound are necessary to fully understand its pharmacological potential.

Receptor Binding and Ligand Affinity Assays

Receptor binding assays are crucial for determining whether a compound can interact with specific cellular receptors, which are key components of cell signaling pathways. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The test compound is then introduced to see if it can displace the radiolabeled ligand, indicating that it also binds to the receptor. The affinity of the compound for the receptor is often expressed as the inhibition constant (Ki).

Derivatives of quinoline have been shown to bind to a variety of receptors. For example, certain quinolinecarboxylic acid derivatives have demonstrated high affinity for the 5-HT3 receptor, which is involved in neurotransmission. researchgate.net In the context of infectious diseases, quinoline derivatives have been studied for their binding affinity to viral enzymes like HIV reverse transcriptase. nih.gov Additionally, imidazoquinoline-based compounds, which share a structural relationship with quinolines, are known to be agonists or antagonists of Toll-like receptors 7 and 8 (TLR7/8), which play a role in the innate immune system. nih.gov Specific receptor binding studies for this compound would be instrumental in identifying its potential molecular targets and therapeutic applications.

Antimicrobial Activity Evaluation (Antibacterial, Antifungal, Antiviral)

The quinoline core is a well-established pharmacophore in the development of antimicrobial agents. The primary mechanism of action for many fluoroquinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. This leads to a bactericidal effect against a broad spectrum of both Gram-positive and Gram-negative bacteria.

Anti-Inflammatory and Immunomodulatory Effects Assessment

Inflammation is a complex biological response, and compounds that can modulate this process have significant therapeutic potential. The anti-inflammatory effects of a compound can be assessed in vitro by measuring its ability to inhibit the production of pro-inflammatory mediators, such as cytokines and prostaglandins, in immune cells.

For example, flavonoids, another class of heterocyclic compounds, are known to exert anti-inflammatory effects by inhibiting key signaling pathways like the STAT3 pathway and reducing the expression of inflammatory cytokines. Given the structural similarities and diverse biological activities of heterocyclic compounds, it is plausible that this compound could also possess anti-inflammatory or immunomodulatory properties. Investigating its effects on immune cell function and inflammatory signaling cascades would be a critical step in exploring this potential.

Elucidation of Molecular Mechanisms of Action for this compound

Understanding the precise molecular mechanism of action is paramount for the rational development of any new therapeutic agent. For fluoroquinolones, the primary mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV. rsc.orgmdpi.commdpi.com These enzymes are crucial for maintaining the proper topology of DNA during replication and transcription. By stabilizing the enzyme-DNA complex in a state where the DNA is cleaved, fluoroquinolones effectively block these processes, leading to bacterial cell death.

However, the biological activity of quinoline derivatives is not limited to this mechanism. As mentioned earlier, they can interact with a variety of other enzymes and receptors. merckmillipore.comgiffordbioscience.comnih.gov For this compound, a thorough investigation into its molecular targets would be necessary. This could involve techniques such as affinity chromatography to identify binding partners, genetic and proteomic approaches to identify pathways affected by the compound, and structural biology studies to visualize its interaction with its target molecules. A comprehensive understanding of its mechanism of action will be essential for its future development as a potential therapeutic agent.

Target Identification and Validation in Cellular Systems

The initial step in elucidating the mechanism of action for a novel compound like this compound involves identifying its specific molecular targets within cancer cells. A primary technique for this is chemical proteomics, which utilizes modified compound probes to capture and identify binding partners from cell lysates. For related quinoline compounds, this approach has been instrumental. For instance, derivatives of the quinoline scaffold have been investigated as modulators of key enzymes in cancer metabolism, such as the M2 isoform of pyruvate kinase (PKM2), which is a critical regulator of glycolysis in tumor cells mdpi.com.

Validation of these identified targets is subsequently performed in cellular systems. This often involves techniques like the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding, confirming direct engagement within the intact cell environment nih.gov. Once a target is validated, its role in the compound's observed phenotype (e.g., cytotoxicity) is confirmed through genetic methods like siRNA-mediated knockdown or CRISPR/Cas9 knockout of the target protein, which should recapitulate or abrogate the effects of the compound. Studies on 8-aminoquinoline derivatives have shown that their cytotoxic effects can be selective for cancer cells over healthy cell lines, suggesting specific target engagement within malignant cells mdpi.com.

Table 1: Representative Cytotoxicity Data for 8-Aminoquinoline (8-AQ) Derivatives in Cancer Cell Lines This table presents example data from related compounds to illustrate the type of results obtained in cellular system studies.

CompoundCell LineCancer TypeIC50 (µM)Reference
8-AQ Glycoconjugate 17HCT 116Colon Carcinoma116.4 ± 5.9 mdpi.com
8-AQ Glycoconjugate 17MCF-7Breast Adenocarcinoma78.1 ± 9.3 mdpi.com
8-Hydroxy-2-quinolinecarbaldehydeHep3BHepatocellular Carcinoma6.25 ± 0.034 nih.gov
Quinolinesulfonamide 9aA549Lung Cancer223.1 (as GI50 µg/mL) mdpi.com

Pathway Modulation and Gene Expression Analysis

Following target identification, research focuses on understanding the broader downstream consequences of target engagement. Gene expression analysis, often performed using techniques like RNA sequencing (RNA-Seq) or microarray analysis, reveals how a compound alters cellular signaling and metabolic pathways. For quinoline derivatives, which are known to possess antiproliferative properties, such analyses would likely investigate effects on pathways controlling cell cycle, apoptosis, and cellular metabolism mdpi.com.

For example, the inhibition of a target like PKM2 by a quinoline derivative was shown to reduce intracellular pyruvate levels, which directly impacts cancer cell proliferation mdpi.com. Gene expression studies would further elucidate this by measuring changes in the transcription of genes regulated by metabolic stress or cell cycle checkpoints. This allows researchers to build a comprehensive picture of the compound's mechanism of action beyond the initial protein-ligand interaction. These investigations can reveal enrichment in specific cellular programs, such as the modulation of epithelial-mesenchymal transition (EMT), Wnt signaling, or inflammatory responses mdpi.com.

Protein-Ligand Interaction Studies

Quantitative characterization of the direct interaction between this compound and its identified protein target(s) is crucial. Biophysical techniques are employed to determine the affinity, kinetics, and thermodynamics of this binding event.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction. Key parameters obtained include the binding constant (Kb), Gibbs free energy (ΔG), binding enthalpy (ΔH), and entropy (ΔS) nih.gov.

Surface Plasmon Resonance (SPR): SPR is used to measure the kinetics of the interaction, determining the association (kon) and dissociation (koff) rate constants. The ratio of these rates provides the dissociation constant (Kd), a measure of binding affinity nih.govnih.gov.

Thermal Shift Assay (TSA): As mentioned earlier for target validation, TSA can also be used to quantify binding affinity by measuring the change in protein melting temperature as a function of ligand concentration researchgate.net.

These studies are fundamental for structure-activity relationship (SAR) analysis, guiding the chemical optimization of the compound to improve its potency and selectivity for the target protein nih.gov.

Table 2: Key Parameters from Protein-Ligand Interaction Studies This table outlines the typical data generated from biophysical assays to characterize the binding of a compound to its target protein.

ParameterDescriptionTechnique(s)
Dissociation Constant (Kd)A measure of binding affinity; lower values indicate stronger binding.SPR, ITC, TSA
Association Rate (kon)The rate at which the protein-ligand complex forms.SPR
Dissociation Rate (koff)The rate at which the protein-ligand complex breaks apart.SPR
Binding Enthalpy (ΔH)The heat change associated with the binding event.ITC
Binding Entropy (ΔS)The change in disorder of the system upon binding.ITC

Ex Vivo and Organotypic Culture Model Investigations

To bridge the gap between in vitro cell culture and in vivo animal models, ex vivo systems are employed. These models use patient-derived tissues, preserving the native three-dimensional (3D) tumor architecture and the complex tumor microenvironment (TME), which includes stromal cells, immune cells, and the extracellular matrix nih.govnih.gov.

Tumor Slice Cultures (TSCs): Freshly resected tumor tissue is sliced and cultured for a short period. This method maintains the original TME and allows for testing drug responses in a context that is highly relevant to the patient's own tumor nih.gov.

Organotypic Co-Cultures: In this model, tumor explants are cultured on a scaffold, often containing fibroblasts, to better study processes like cancer cell invasion and interaction with the stroma over longer periods mdpi.com.

Patient-Derived Organoids (PDOs): These are 3D cultures grown from patient tumor cells that can self-organize into structures mimicking the original tumor. They can be expanded and used for drug sensitivity testing nih.gov.

These models are invaluable for assessing the efficacy of compounds like this compound in a more physiologically relevant setting and can help predict clinical responses to treatment nih.gov.

In Vivo Efficacy and Mechanistic Studies in Animal Models

The final stage of pre-clinical evaluation involves testing the compound in living organisms to assess its therapeutic potential and confirm its mechanism of action.

The antitumor activity of this compound would be evaluated in established animal models of cancer, most commonly mouse models.

Xenograft Models: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice. The effect of the compound on tumor growth, size, and weight is monitored over time. Studies with related quinoline derivatives have demonstrated the ability to abolish the growth of xenograft tumors in vivo nih.gov.

Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice of the same genetic background. This model is crucial for studying the interaction between the therapeutic agent and the immune system nih.gov.

Genetically Engineered Mouse Models (GEMMs): These models develop tumors spontaneously due to specific genetic mutations, closely mimicking human cancer development nih.gov.

It is essential to confirm that the compound is interacting with its intended target in the animal model and to identify biomarkers that can track this response.

Target Engagement: This can be assessed directly in vivo using imaging techniques like Positron Emission Tomography (PET) with a radiolabeled version of the compound or a competing tracer nih.gov. Alternatively, tissues can be harvested after treatment, and target engagement can be measured ex situ using methods like CETSA or by analyzing the occupancy of the target by the drug nih.gov.

Biomarker Analysis: Biomarkers are measurable indicators of a biological state or condition.

Pharmacodynamic (PD) Biomarkers: These markers show that the drug is having the desired biological effect on its target. For example, if this compound targets a specific kinase, a PD biomarker could be the reduced phosphorylation of a downstream substrate protein in tumor tissue.

Predictive Biomarkers: These markers can help identify which tumors are most likely to respond to the treatment. This could involve analyzing the expression level of the drug's target or the mutation status of genes in the relevant pathway.

These in vivo studies are critical for validating the compound's mechanism of action and providing the necessary evidence to support its advancement into clinical trials.

Pharmacokinetic Profiling in Animal Systems (Absorption, Distribution, Metabolism, Excretion)

While specific pharmacokinetic data for this compound is not extensively documented in publicly available literature, the profile of its broader chemical classes—fluoroquinolones and 8-aminoquinolines—provides a strong predictive framework. These compounds are generally recognized for their advantageous pharmacokinetic characteristics, which are crucial for their therapeutic potential nih.gov.

Absorption: Fluoroquinolones are typically well-absorbed after oral administration in animal models msdvetmanual.com. For instance, studies on 8-aminoquinoline derivatives like WR242511 in dogs have shown that peak plasma concentrations are achieved within four hours of oral dosing nih.gov. Similarly, other quinoline derivatives have demonstrated excellent oral bioavailability in species including rats, dogs, and non-human primates nih.gov. This suggests that this compound likely possesses good absorption characteristics.

Distribution: A key feature of quinolones is their large apparent volume of distribution, indicating extensive penetration into tissues from the bloodstream msdvetmanual.com. This is supported by the extensive tissue distribution observed for fluoroquinolones in both mammals and birds researchgate.net. Plasma-protein binding for this class can be variable, ranging from as low as 10% to over 90% for different analogues, which significantly influences their distribution profile msdvetmanual.com.

Metabolism and Excretion: The metabolism of fluoroquinolones can vary between species, a factor that must be considered when extrapolating data researchgate.net. Ciprofloxacin (B1669076), for example, is an active metabolite of enrofloxacin researchgate.net. The elimination half-life of these compounds can be substantial; the 8-aminoquinoline derivative WR242511 exhibited an elimination half-life of approximately 30 hours in dogs nih.gov. Excretion primarily occurs via renal and fecal routes criver.com.

The following table summarizes pharmacokinetic parameters for representative compounds from the broader quinoline class, illustrating the typical ranges observed in animal studies.

CompoundAnimal ModelTmax (Oral)Elimination Half-Life (t½)Bioavailability (F%)Source
WR242511 Dog< 4 hours~30 hoursNot specified nih.gov
Orbifloxacin Rabbit (10 mg/kg)2 hours7.3 hours52.5% researchgate.net
Marbofloxacin HenNot specified33.99 - 39.28 hoursNot specified researchgate.net

This data is for structurally related compounds and is intended to be illustrative of the general pharmacokinetic properties of the quinoline class.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how molecular structure correlates with biological activity nih.gov. For this compound analogues, SAR studies have been pivotal in optimizing their primary role as antibacterial agents. The quinoline core, particularly the substitutions at the C-7 and C-8 positions, dramatically influences potency and spectrum of activity.

Research has shown that new 8-amino-7-(aryl/hetaryl)fluoroquinolones exhibit significant antimicrobial activity against a panel of both Gram-positive and Gram-negative bacteria researchgate.net. The introduction of various aryl and hetaryl groups at the C-7 position directly modulates this activity. Some of these synthetic analogues have demonstrated efficacy comparable or superior to established antibiotics like ciprofloxacin researchgate.net.

Further studies on related scaffolds, such as 8-nitrofluoroquinolones, have provided additional SAR insights. The substitution of the C-7 position with different haloanilino groups (e.g., chloroaniline, fluoroaniline) has been shown to yield compounds with good activity against both standard and resistant strains of Staphylococcus aureus researchgate.net. Specifically, a 3-chloroaniline derivative displayed excellent activity against both standard and resistant S. aureus isolates researchgate.net. These findings underscore the critical role of the C-7 substituent in determining the antibacterial profile. The nature of the substituent at this position can enhance binding to bacterial enzymes like DNA gyrase and topoisomerase IV, which are the primary targets for fluoroquinolones.

The data below summarizes the minimum inhibitory concentration (MIC) for selected novel 7-haloanilino-8-nitrofluoroquinolone derivatives, highlighting the impact of substitution on antibacterial potency.

Compound DerivativeSubstituent at C-7Test OrganismMIC (μg/mL)Source
Derivative 4 3-ChloroanilineStandard S. aureus0.9 researchgate.net
Derivative 4 Resistant S. aureus7.0 researchgate.net
Derivative 9 4-Fluoro-2-methylanilineStandard S. aureus6.7 researchgate.net
Derivative 9 Resistant S. aureus0.9 researchgate.net

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Development of Fluorescent Probes and Chemical Tools Based on this compound

The 8-aminoquinoline scaffold, a core component of this compound, is a well-established fluorophore that has been extensively utilized in the design of fluorescent chemosensors nih.govresearchgate.net. These chemical tools are engineered to detect and quantify specific analytes, such as metal ions, in biological and environmental systems through changes in their fluorescence properties.

Derivatives of 8-aminoquinoline are particularly popular for the development of fluorescent probes for zinc ions (Zn²⁺) nih.govmdpi.com. The nitrogen atom of the quinoline ring and the nitrogen of the 8-amino group act as a chelating site, binding to metal ions. This binding event alters the electronic properties of the fluorophore, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength. The appeal of the 8-aminoquinoline scaffold lies in its potential for high sensitivity, selectivity, rapid reactivity, and biocompatibility nih.gov.

To enhance their utility, the 8-aminoquinoline structure is often modified. For instance, introducing carboxamide groups can improve water solubility and cell membrane permeability, allowing for the detection of intracellular analytes nih.govmdpi.com. The versatility of this scaffold has led to the development of a wide range of sensors for various metal ions beyond zinc, including iron (Fe³⁺), aluminum (Al³⁺), copper (Cu²⁺), and mercury (Hg²⁺), by modifying the associated receptor units researchgate.net.

The table below outlines the general characteristics of fluorescent probes based on the 8-aminoquinoline scaffold.

Probe TypeTarget AnalytePrinciple of DetectionKey AdvantagesSource
8-Amidoquinoline Derivatives Zinc (Zn²⁺)Chelation-induced fluorescence enhancementGood selectivity, biocompatibility, cell permeability nih.govmdpi.com
Aryl Sulfonamide Derivatives (e.g., TSQ) Zinc (Zn²⁺)Chelation and fluorescence enhancementWidely used for biological zinc detection nih.gov
General 8-Hydroxyquinoline (B1678124) Derivatives Various Metal Ions (Fe³⁺, Al³⁺, Cu²⁺)Complex formation leading to fluorescence modulationVersatile scaffold for detecting multiple ions researchgate.net

TSQ (6-methoxy-(8-p-toluenesulfonamido)quinoline) is a well-known zinc fluorophore based on the 8-aminoquinoline structure.

Advanced Material Science and Applied Chemistry Potential of 7 Fluoroquinolin 8 Amine

Applications in Organic Optoelectronics

The quinoline (B57606) framework is a well-known building block for materials used in organic optoelectronic devices, primarily due to its electron-deficient nature, which facilitates electron transport and injection. The presence of a fluorine atom and an amino group on this scaffold can further modulate its electronic properties, making 7-Fluoroquinolin-8-amine a compelling candidate for next-generation organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

For OPVs, the tuning of energy levels is crucial for efficient charge separation at the donor-acceptor interface. The electron-withdrawing nature of the fluoro-substituted quinoline core could make this compound a suitable component in the acceptor material, facilitating the transfer of electrons from a donor polymer.

Table 1: Potential Impact of Substituents on Quinoline Core for Optoelectronic Applications

Substituent Position Expected Effect on Electronic Properties Potential Application
Fluorine 7 Lowering of HOMO and LUMO energy levels, increased electron affinity. Electron transport/injection layer in OLEDs, acceptor material in OPVs.

Fluorescent and Phosphorescent Emitters

Metal complexes of 8-hydroxyquinoline (B1678124) and its derivatives are renowned for their fluorescent properties and have been widely investigated as emitters in OLEDs. acs.orguci.edu The fluorescence of these complexes can be tuned by introducing various substituents on the quinoline ring. researchgate.net The amino group in this compound provides a coordination site for metal ions, suggesting that its metal complexes could exhibit interesting photophysical properties.

Derivatives of 8-aminoquinoline (B160924) are also known to form fluorescent metal complexes. nih.govacs.org The combination of the electron-withdrawing fluorine and the coordinating amino group in this compound could lead to metal complexes with high quantum yields and tunable emission colors, making them suitable for use as fluorescent emitters. While phosphorescence is less common for simple quinoline derivatives, the heavy-atom effect induced by complexation with certain metals could potentially facilitate intersystem crossing and lead to phosphorescent emission.

Table 2: Photophysical Properties of Related Aminoquinoline Derivatives

Compound Excitation Max (nm) Emission Max (nm) Quantum Yield (Φf) Solvent
6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) 360 490 - -

Data inferred from studies on related compounds. nih.govbeilstein-journals.org

Role in Molecular Electronics and Supramolecular Assemblies

The ability of molecules to self-assemble into well-ordered structures is fundamental to the development of molecular-scale electronic devices. The structure of this compound, with its potential for hydrogen bonding via the amino group and π-π stacking interactions of the quinoline rings, makes it a promising candidate for the construction of supramolecular assemblies.

Self-Assembled Monolayers (SAMs)

Self-assembled monolayers are highly ordered molecular layers formed on a substrate surface. The amino group of this compound can serve as an anchoring group to bind to various surfaces, such as gold or silicon oxide. The fluorinated quinoline part of the molecule would then form the outer layer of the SAM. Fluorinated SAMs are known for their high thermal and chemical stability, as well as their low surface energy. These properties are advantageous for creating robust and well-defined interfaces in electronic devices.

Molecular Wires and Switches

The extended π-system of the quinoline ring suggests that assemblies of this compound could exhibit charge-transporting properties, potentially acting as molecular wires. The electronic properties of such a wire could be modulated by external stimuli, such as light or an electric field, leading to molecular switching behavior. The fluorine substituent can influence the intermolecular interactions and the packing of the molecules, which in turn affects the charge transport efficiency. Research on other π-conjugated systems has shown that self-assembly is a key strategy for creating functional nanowires. uci.edu

Polymer Chemistry and Polymer Functionalization

The primary amine group of this compound makes it a versatile building block for polymer chemistry. It can be incorporated into polymer backbones or used to functionalize existing polymers, imparting new optical, electronic, or self-assembly properties.

Functional polymers containing amino groups have been synthesized for a variety of applications, including drug delivery and cell imaging. acs.org By incorporating this compound into a polymer, it is possible to create materials that combine the inherent properties of the quinoline moiety with the processability of polymers. For example, fluorescent polymers could be developed for use in sensors or as emissive layers in polymer-based OLEDs.

Furthermore, the amine group can be used to graft the molecule onto the surface of various polymer substrates, modifying their surface properties. This could be useful for creating surfaces with specific wetting characteristics or for immobilizing other functional molecules. The functionalization of polymers with amine-containing compounds is a well-established strategy in materials science. doi.org

Monomer for Polymer Synthesis

The bifunctional nature of this compound, possessing both a primary amine and a heterocyclic structure, makes it a candidate monomer for the synthesis of high-performance polymers, particularly fluorinated polyamides. Aromatic polyamides, or aramids, are known for their exceptional thermal stability and mechanical strength. researchgate.net The incorporation of fluorine atoms into the polymer backbone can further enhance these properties, improving solubility, thermal resistance, and dielectric performance. researchgate.net

The primary amine group of this compound can readily participate in polycondensation reactions with dicarboxylic acids or their derivatives to form amide linkages, the defining feature of polyamides. researchgate.net The direct polycondensation method, such as the Yamazaki-Higashi reaction, or interfacial polymerization could be employed for this purpose. researchgate.netncl.res.in The resulting fluorinated polyamides would benefit from the rigid quinoline unit, contributing to a high glass transition temperature and thermal stability, while the fluorine atom could decrease crystallinity and improve solubility in organic solvents, facilitating processing. researchgate.net

Table 1: Potential Properties of Polyamides Derived from this compound

PropertyExpected Influence of this compoundRationale
Thermal StabilityHighThe rigid aromatic quinoline backbone enhances thermal resistance. researchgate.net
SolubilityImprovedThe fluorine atom can disrupt chain packing, increasing solubility in common solvents. researchgate.net
Mechanical StrengthHighAromatic polyamide structure contributes to high strength and modulus.
Dielectric ConstantLowThe presence of fluorine typically lowers the dielectric constant of polymers.
ProcessabilityEnhancedImproved solubility allows for easier film casting and processing from solution. ncl.res.in

Polymer Side-Chain Modification

Beyond its use as a monomer, this compound can be employed to modify existing polymers through a "grafting-to" approach. nih.govresearchgate.net This technique involves attaching the molecule onto a pre-formed polymer backbone that contains reactive electrophilic functional groups. google.comosti.gov The nucleophilic primary amine of this compound can react with functionalities such as acid chlorides, epoxides, or isocyanates present on the polymer chain. google.commdpi.com

This side-chain modification can impart new functionalities to commodity or engineering plastics. researchgate.netsemanticscholar.org For instance, grafting this compound onto a polymer backbone can introduce fluorescence, metal-chelating capabilities, or alter the polymer's surface properties. This method offers a modular approach to creating functional materials with tailored properties for specific applications, such as sensors or membranes. osti.govresearchgate.net

Sensing and Detection Applications

The quinoline scaffold, particularly 8-aminoquinoline and its derivatives, is a well-established fluorophore in the design of chemical sensors. nih.govmdpi.com The introduction of a fluorine atom at the 7-position in this compound can modulate the electronic properties of the quinoline ring system, potentially enhancing the sensitivity and selectivity of derived sensors.

Chemosensors for Metal Ions and Anions

Derivatives of 8-aminoquinoline are widely recognized for their ability to act as fluorescent chemosensors for a variety of metal ions. nih.govnih.gov The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Internal Charge Transfer (ICT). nih.govmdpi.com Upon coordination of the bidentate 8-aminoquinoline unit to a metal ion, these processes can be altered, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). mdpi.com

This compound is a promising candidate for developing selective chemosensors for metal ions such as Zn²⁺, Al³⁺, and Pb²⁺. nih.govmdpi.comnih.gov The nitrogen atoms of the quinoline ring and the amino group can form stable chelate complexes with metal ions. nih.govresearchgate.net The electron-withdrawing nature of the fluorine atom can influence the ligand's binding affinity and the photophysical properties of the resulting complex, potentially leading to sensors with higher sensitivity and selectivity. nih.gov

Table 2: Potential Metal Ion Sensing Applications for this compound-Based Sensors

Target AnalytePotential Sensing MechanismRationale for Selection
Zinc (Zn²⁺)Chelation-Enhanced Fluorescence (CHEF)8-aminoquinoline derivatives are well-known effective Zn²⁺ sensors. nih.govmdpi.com
Aluminum (Al³⁺)Photoinduced Electron Transfer (PET) InhibitionSimilar aminoquinoline structures show high selectivity for Al³⁺. nih.gov
Lead (Pb²⁺)Fluorescence "Turn-On" ResponseThe aminoquinoline scaffold has been successfully used for Pb²⁺ detection. nih.gov
Copper (Cu²⁺)Fluorescence QuenchingThe presence of nitrogen and oxygen functional groups provides excellent coordination sites for metal ions like copper. mdpi.com

Biosensors and Probes

The fluorescent properties of the 7-fluoroquinoline (B188112) core also make it an attractive component for the development of biosensors and biological probes. nih.gov Fluoroquinolones, a related class of compounds, are already a subject of interest in biosensing applications. nih.gov Probes based on the this compound scaffold could be designed for the detection of biologically important species. For example, by functionalizing the amine group with a specific recognition element, sensors for amino acids, enzymes, or other biomolecules could be developed. rsc.org

Furthermore, the ability of aminoquinoline derivatives to chelate metal ions can be harnessed for in-vitro cell imaging. nih.gov A sensor based on this compound could potentially be used to visualize fluctuations of metal ion concentrations within living cells, providing valuable insights into cellular processes and diseases. nih.gov

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

The field of coordination chemistry extensively utilizes ligands that can form stable complexes with metal ions. This compound, with its bidentate N,N-donor set, is well-suited for this purpose.

Ligand Design for Transition Metal Complexes

This compound can act as a chelating ligand, binding to a metal center through both the quinoline nitrogen and the exocyclic amino nitrogen. nih.gov This bidentate coordination forms a stable five-membered ring with the metal ion. nih.gov The coordination chemistry of the parent 8-aminoquinoline with transition metals like rhenium, zinc, cadmium, and cobalt has been explored, revealing its versatility as a ligand. nih.govresearchgate.netnih.govresearchgate.net

The presence of the fluorine atom in the 7-position can significantly impact the properties of the resulting metal complexes. It can alter the ligand field strength and the redox potential of the metal center, which in turn influences the catalytic activity and photophysical properties of the complex. researchgate.net These fluorinated complexes could find applications in catalysis, materials science, and as components in light-emitting devices. jchemrev.comscirp.org

The structural rigidity and defined coordination geometry of this compound also make it a valuable building block for constructing more complex supramolecular structures and Metal-Organic Frameworks (MOFs). dntb.gov.uanih.gov MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govespublisher.com The amine functionality of this compound can serve as a reactive site for post-synthetic modification of the MOF, allowing for the introduction of further functionalities. researchgate.net MOFs constructed using this linker could exhibit interesting properties for gas storage, separation, and heterogeneous catalysis. researchgate.netrsc.org

Formation of Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The selection of the organic linker is crucial in determining the structure, porosity, and functional properties of the resulting MOF. Derivatives of 8-aminoquinoline are recognized as effective ligands for the construction of coordination polymers and MOFs due to the bidentate chelation offered by the quinoline and amino nitrogens.

The potential for this compound to act as a ligand in MOF synthesis is significant. The nitrogen atoms of the quinoline ring and the 8-amino group can coordinate with metal centers, forming the nodes of the framework. The fluorine substituent at the 7-position can influence the formation and properties of the MOF in several ways:

Electronic Effects : The high electronegativity of fluorine can withdraw electron density from the quinoline ring system. This modification of the ligand's electronic properties can affect the strength and nature of the metal-ligand coordination bonds, potentially influencing the framework's stability and electronic behavior.

Intermolecular Interactions : Fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding (C-H···F) and halogen bonding. These interactions can play a crucial role in directing the self-assembly of the framework, influencing the final topology and pore structure of the MOF.

Functionalization of Pores : The presence of a fluorine atom within the pores of the MOF can impart specific properties, such as hydrophobicity or selective guest affinity. This could be advantageous for applications in gas separation, storage, or sensing, where interactions with guest molecules are critical.

While specific examples of MOFs constructed from this compound are not readily found in current literature, the principles of MOF chemistry and the known reactivity of related 8-aminoquinoline and 8-hydroxyquinoline ligands provide a strong basis for its potential in this area. Research on 8-hydroxyquinolinate-based MOFs has demonstrated their utility as selective fluorescence sensors for metal ions and nitroaromatic explosives, suggesting that fluorinated analogues could exhibit similarly valuable properties. rsc.org

Table 1: Potential Influences of 7-Fluoro Substituent on MOF Properties

PropertyPotential Influence of 7-Fluoro GroupRationale
Framework Stability May enhance thermal and chemical stability.The strong C-F bond and the electron-withdrawing nature of fluorine can strengthen the overall framework.
Porosity and Surface Area Can modify pore size and shape.Fluorine's steric and electronic effects can influence the packing of ligands during self-assembly.
Guest Selectivity Could enhance selectivity for specific molecules.The fluorinated environment within the pores can lead to preferential binding of certain guest molecules.
Sensing Capabilities May lead to novel fluorescence or electrochemical sensing properties.The electronic perturbations caused by fluorine can affect the photophysical properties of the MOF.

Catalysis and Industrial Applications of this compound

The 8-aminoquinoline scaffold is a "privileged" structure in catalysis, often employed as a directing group in C-H bond functionalization reactions. researchgate.net This approach allows for the selective activation and transformation of otherwise inert C-H bonds, providing efficient routes to complex organic molecules.

The utility of this compound in catalysis can be projected in two primary roles: as a directing group and as a ligand for catalytic metal complexes.

As a Directing Group : The bidentate chelation of the 8-aminoquinoline moiety can be used to direct a metal catalyst to a specific C-H bond within a substrate. The fluorine atom at the 7-position would likely remain on the directing group throughout the catalytic cycle. Its electron-withdrawing nature could influence the efficiency and selectivity of the C-H activation step.

As a Ligand for Catalysts : Metal complexes incorporating this compound as a ligand could themselves be catalytically active. The electronic and steric properties imparted by the fluorinated ligand can tune the reactivity of the metal center. For instance, in asymmetric catalysis, chiral derivatives of 8-aminoquinolines have been used in metal catalysts for transfer hydrogenation reactions. mdpi.com The presence of fluorine could impact the enantioselectivity of such catalytic systems.

While specific industrial processes employing this compound are not documented, the broader class of quinoline derivatives finds use in various sectors. Quinolines are intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals. wikipedia.org Fluorinated organic compounds, in general, have a significant presence in the pharmaceutical and agrochemical industries due to the unique properties conferred by fluorine, such as increased metabolic stability and bioavailability.

Table 2: Potential Catalytic and Industrial Roles of this compound

Application AreaPotential Role of this compoundExpected Advantages
Organic Synthesis Directing group for C-H functionalization.High regioselectivity in the synthesis of complex molecules.
Asymmetric Catalysis Ligand for chiral metal catalysts.Potential for high enantioselectivity in the production of chiral compounds.
Pharmaceuticals Intermediate for active pharmaceutical ingredients (APIs).The fluoroquinoline core is a common motif in bioactive molecules.
Agrochemicals Precursor for herbicides or fungicides.Fluorine substitution is a known strategy to enhance pesticidal activity.
Materials Science Component in the synthesis of functional materials.Potential use in the development of organic light-emitting diodes (OLEDs) or sensors.

Advanced Analytical Methodologies for 7 Fluoroquinolin 8 Amine in Complex Matrices

Chromatographic Separation Techniques for 7-Fluoroquinolin-8-amine

Chromatography is the cornerstone of analytical separation for many pharmaceutical compounds, including quinoline (B57606) derivatives. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) offer diverse capabilities for the analysis of this compound and its related substances.

High-Performance Liquid Chromatography (HPLC) Method Development for Quantitation in Biological Fluids

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of non-volatile compounds like this compound in biological fluids such as plasma and urine. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. nih.govresearchgate.net

A typical method development would involve an ultra-high-performance liquid chromatography (UHPLC) system for enhanced resolution and speed. nih.govtsu.edu Chromatographic separation can be effectively achieved on a C18 column. nih.govtsu.edu The mobile phase often consists of a gradient mixture of an aqueous solution containing an acidifier, like formic acid, and an organic solvent, such as acetonitrile. nih.govtsu.edu This setup ensures efficient elution and sharp peak shapes for the analyte.

Sample preparation is a critical step for removing interfering substances from biological matrices. For plasma and urine samples, a common and effective method is protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins. nih.govtsu.edu The resulting supernatant can then be directly injected into the HPLC system. Detection is typically performed using a UV or fluorescence detector, with the latter often providing higher sensitivity for fluorescent compounds like many quinoline derivatives. nih.govresearchgate.net Method validation according to regulatory guidelines (e.g., ICH) is essential to ensure linearity, accuracy, precision, and robustness. nih.gov

Table 1: Example HPLC Parameters for this compound Analysis
ParameterCondition
Instrumentation UHPLC System
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 3.5 µm) nih.govtsu.edu
Mobile Phase A 0.1% Formic Acid in Water nih.govtsu.edu
Mobile Phase B 0.1% Formic Acid in Acetonitrile nih.govtsu.edu
Elution Mode Gradient
Flow Rate 0.5 mL/min tsu.edu
Column Temperature 25°C - 40°C
Injection Volume 5 - 10 µL tsu.edu
Detection UV or Fluorescence Detector

Gas Chromatography (GC) for Volatile Metabolite Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis, the technique is highly applicable for the analysis of its more volatile metabolites. hplcvials.com Often, a derivatization step is required to increase the volatility and thermal stability of polar metabolites containing functional groups like amines and hydroxyls. hplcvials.comnih.gov Common derivatization techniques include silylation (e.g., using MSTFA) or acylation. hplcvials.com

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. A common stationary phase for this type of analysis is a DB-5MS, a non-polar column that separates compounds based on their boiling points and interactions with the phase. The oven temperature is programmed to ramp up, allowing for the sequential elution of metabolites from the column.

Table 2: Typical GC Parameters for Volatile Metabolite Analysis
ParameterCondition
Column DB-5MS (e.g., 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Initial 90°C, ramp to 260°C
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC, requiring minimal sample and solvent consumption. nih.govresearchgate.net CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by the molecule's charge and size. nih.gov This technique is particularly advantageous for separating structurally similar compounds, such as isomers or closely related metabolites of this compound.

Capillary Zone Electrophoresis (CZE) is the simplest form of CE. For quinoline derivatives, separation is often achieved using a background electrolyte (BGE) such as a borate or phosphate buffer. nih.govresearchgate.net The pH of the BGE is a critical parameter, as it determines the charge state of the amine group on the quinoline ring and thus its migration behavior. researchgate.net For separating neutral metabolites or improving the resolution of charged isomers, Micellar Electrokinetic Chromatography (MEKC), a variant of CE that uses surfactants to form micelles, can be employed. researchgate.net

Table 3: Illustrative Capillary Electrophoresis Conditions for Quinolone Derivatives
ParameterCondition
Technique Capillary Zone Electrophoresis (CZE)
Capillary Fused Silica (B1680970) (e.g., 50 µm i.d.)
Background Electrolyte (BGE) 25 mM Sodium Tetraborate, pH 9.3 researchgate.net
Applied Voltage 20-30 kV
Temperature 25°C
Detection UV (e.g., 214 or 280 nm) researchgate.net

Mass Spectrometry-Based Quantification and Identification of this compound and its Metabolites

Mass spectrometry (MS) is an indispensable tool in modern bioanalysis due to its exceptional sensitivity and selectivity. When coupled with a chromatographic separation technique, it provides definitive identification and precise quantification of analytes at very low concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For trace-level quantification of this compound in complex matrices, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard. amazonaws.commdpi.com This technique combines the powerful separation of HPLC with the highly selective and sensitive detection of a triple quadrupole mass spectrometer. nih.gov

Following chromatographic separation as described in section 7.1.1, the analyte is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar compounds. nih.gov The analysis is usually performed in the positive ion mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects the protonated parent ion ([M+H]+) of this compound. nih.govtsu.edu This ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole selects a specific, stable fragment ion for detection. nih.govamazonaws.com This two-stage mass filtering provides exceptional selectivity, minimizing interference from matrix components and enabling quantification at the nanogram per milliliter (ng/mL) level or lower. nih.govagilent.com

Table 4: Representative LC-MS/MS Parameters for Trace Analysis
ParameterCondition
Ion Source Electrospray Ionization (ESI), Positive Mode
Scan Mode Multiple Reaction Monitoring (MRM) tsu.edu
Parent Ion (Q1) [M+H]+ for this compound
Product Ion (Q3) Specific fragment ion determined by infusion
Collision Gas Nitrogen or Argon amazonaws.com
Dwell Time 50-100 ms

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of metabolomics, ideal for the identification and quantification of a wide range of small, volatile metabolites. nih.govyoutube.com For profiling the metabolites of this compound, GC-MS provides comprehensive data on metabolic pathways. nih.govchromatographyonline.com

After extraction from a biological sample and derivatization (as discussed in 7.1.2), the mixture of metabolites is separated on the GC column. nih.gov The eluting compounds enter the mass spectrometer, which is typically operated in electron ionization (EI) mode. nih.gov EI is a hard ionization technique that produces reproducible fragmentation patterns. nih.gov These patterns serve as a chemical "fingerprint" for each metabolite. indexcopernicus.com

For untargeted metabolite profiling, the mass spectrometer scans a wide mass range, collecting full-scan spectra for all eluting compounds. youtube.com The resulting spectra are then compared against extensive spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for putative identification. chromatographyonline.com This allows for the discovery of unexpected metabolites and provides a broad overview of the metabolic fate of the parent compound. indexcopernicus.com

Table 5: General GC-MS Parameters for Metabolite Profiling
ParameterCondition
Ion Source Electron Ionization (EI) at 70 eV nih.gov
Mass Analyzer Quadrupole or Time-of-Flight (TOF) nih.govnih.gov
Scan Range 50-600 m/z nih.gov
Data Acquisition Full Scan Mode
Identification Comparison with spectral libraries (e.g., NIST) chromatographyonline.com

Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for chemical quantification due to its high precision and accuracy. nih.govnih.govresearchgate.net This technique minimizes errors arising from sample preparation and matrix effects by using a stable isotope-labeled version of the analyte as an internal standard.

Principles of IDMS for this compound Analysis

The spiked sample is then homogenized, and the analyte is extracted and purified. During analysis by mass spectrometry, the instrument distinguishes between the native (unlabeled) and the isotopically labeled (spiked) compound based on their mass-to-charge ratio (m/z). By measuring the ratio of the two forms, the original concentration of this compound in the sample can be calculated with high accuracy.

Hypothetical Application and Potential Advantages

For the analysis of this compound, a suitable isotopically labeled internal standard would be synthesized, for instance, by replacing one or more hydrogen atoms with deuterium or by incorporating ¹³C or ¹⁵N into the quinoline ring. Soft ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would likely be employed to generate intact molecular ions, which is crucial for IDMS. These methods are well-suited for the analysis of polar aromatic amines.

The primary advantage of using IDMS for this compound is its ability to correct for analyte losses during sample processing, a common challenge in complex matrices. Since the internal standard behaves identically to the analyte throughout extraction, purification, and ionization, any loss will affect both equally, leaving their ratio unchanged. This leads to highly reliable and reproducible quantitative results.

Spectroscopic Techniques for In Situ and Environmental Monitoring of this compound

Spectroscopic methods offer powerful tools for the in-situ and real-time monitoring of chemical compounds in various environments. Their non-destructive nature and potential for portability make them valuable for environmental analysis.

Fluorescence Spectroscopy for Detection Limits

Fluoroquinolones, a class of compounds to which this compound belongs, are known for their intrinsic fluorescence properties. This characteristic can be exploited for highly sensitive detection. While specific fluorescence data for this compound is not extensively documented, the behavior of related fluoroquinolone antibiotics provides insight into the potential of this technique.

Fluorescence occurs when a molecule absorbs light at a specific wavelength (excitation) and then emits light at a longer wavelength (emission). The intensity of the emitted light is proportional to the concentration of the analyte, allowing for quantitative analysis. For related fluoroquinolones, optimal excitation wavelengths are often in the UV region, with emission occurring in the visible spectrum. For example, some fluoroquinolones are detected with excitation and emission wavelengths around 280-290 nm and 445-500 nm, respectively. vjst.vn The detection limits for fluoroquinolones using fluorescence spectroscopy can be very low, often in the nanogram per milliliter (ng/mL) range. nih.govvjst.vn

The following table presents typical fluorescence detection parameters for some common fluoroquinolones, which can serve as a reference for the potential analysis of this compound.

FluoroquinoloneExcitation Wavelength (nm)Emission Wavelength (nm)Limit of Detection (LOD)
Norfloxacin2804457.1 ng/mL vjst.vn
Ciprofloxacin (B1669076)2804458.0 ng/mL vjst.vn
Levofloxacin2905007.4 ng/mL vjst.vn
Moxifloxacin29050017.1 ng/mL vjst.vn

This data is for illustrative purposes and represents values for related compounds, not this compound itself.

UV-Visible Spectroscopy for Concentration Determination

UV-Visible spectroscopy is a fundamental analytical technique used for the quantitative determination of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Quinoline and its derivatives are known to exhibit strong UV absorption due to their aromatic nature.

The analysis of this compound by UV-Visible spectroscopy would involve measuring its absorbance at a specific wavelength (λmax), where the absorbance is maximal. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the substance in the solution. While the specific λmax for this compound is not reported in the searched literature, related quinoline derivatives show absorption maxima in the UV region. For instance, 8-hydroxyquinoline (B1678124) exhibits absorption maxima around 250 nm and 310 nm. The position of the fluorine and amine groups on the quinoline ring of this compound would be expected to influence its specific absorption spectrum.

The table below shows the absorption maxima for quinoline and a related derivative in different solvents, illustrating the range in which this compound might be expected to absorb.

CompoundSolventAbsorption Maxima (λmax, nm)
QuinolineEthanol (B145695)226, 276, 313
8-HydroxyquinolineMethanol~250, ~310 researchgate.net
8-HydroxyquinolineChloroform~255, ~320 researchgate.net

This data is for related compounds and is intended to provide a general reference.

Raman and SERS (Surface-Enhanced Raman Spectroscopy) for Surface Analysis

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a specific chemical fingerprint. However, conventional Raman scattering is an inherently weak process, which can limit its sensitivity. Surface-Enhanced Raman Spectroscopy (SERS) overcomes this limitation by dramatically amplifying the Raman signal of molecules adsorbed onto or very close to nanostructured metal surfaces, typically gold or silver. wikipedia.org

For this compound, SERS offers a promising avenue for ultra-sensitive detection, particularly for surface analysis. Aromatic amines are known to interact strongly with gold and silver surfaces, making them excellent candidates for SERS analysis. nih.gov The SERS spectrum of this compound would be expected to show characteristic peaks corresponding to the vibrational modes of the quinoline ring, the C-F bond, and the amine group. These unique spectral features would allow for its specific identification even in the presence of other compounds. SERS can achieve detection down to the single-molecule level under optimal conditions, highlighting its potential for trace analysis. wikipedia.org

Bioanalytical Method Development for Biological Samples (e.g., cell lysates, tissue extracts)

The analysis of this compound in biological matrices such as cell lysates and tissue extracts presents significant challenges due to the complexity of these samples. The development of robust bioanalytical methods is essential for pharmacokinetic, toxicokinetic, and metabolism studies.

High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector is a common approach for the analysis of small molecules in biological fluids. For fluoroquinolone compounds, fluorescence detection is often employed due to its high sensitivity and selectivity. vjst.vnualberta.ca A typical bioanalytical method would involve:

Sample Preparation: This is a critical step to remove interfering substances like proteins and lipids. Techniques such as protein precipitation (e.g., with methanol or acetonitrile), liquid-liquid extraction, or solid-phase extraction (SPE) are commonly used.

Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) would be used to separate this compound from other components in the sample extract.

Detection: As previously discussed, fluorescence detection would be a highly sensitive option. Alternatively, mass spectrometry (LC-MS or LC-MS/MS) provides even greater specificity and is often the method of choice for bioanalytical studies.

While specific methods for this compound have not been detailed in the available literature, methods developed for other fluoroquinolones in plasma, bile, and urine serve as excellent templates. ualberta.ca The validation of such a method would need to assess parameters like linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Environmental Trace Analysis and Remediation Monitoring

The presence of pharmaceutical compounds, including fluoroquinolones, in the environment is a growing concern. nih.gov These compounds can enter ecosystems through various pathways, including wastewater treatment plant effluents. nih.gov Therefore, sensitive analytical methods are required for their trace analysis in environmental samples (e.g., water, soil) and for monitoring the effectiveness of remediation technologies.

The analysis of this compound in environmental matrices would typically involve a pre-concentration step to enrich the analyte from the large sample volumes often required for trace detection. Solid-phase extraction (SPE) is a widely used technique for this purpose.

Following extraction and concentration, analysis is often performed by HPLC coupled with fluorescence or mass spectrometric detection. nih.gov LC-MS/MS, in particular, offers the high sensitivity and selectivity needed to detect and quantify these compounds at the low concentrations (ng/L to µg/L) typically found in the environment.

Monitoring the remediation of this compound, whether through processes like biodegradation or photodegradation, would rely on these same analytical techniques to track the decrease in the parent compound's concentration over time. Furthermore, these methods can be adapted to identify and quantify potential degradation products, providing a more complete picture of the remediation process.

Advanced Hyphenated Techniques for this compound Analysis

The accurate quantification and identification of this compound in complex matrices, such as biological fluids, environmental samples, and pharmaceutical formulations, necessitate analytical methodologies that offer high sensitivity, selectivity, and efficiency. Hyphenated techniques, which couple a separation method with a detection method online, are indispensable for this purpose. ajrconline.orgiipseries.orgnih.gov These integrated systems leverage the separation power of chromatography or electrophoresis with the identification capabilities of mass spectrometry, providing comprehensive analytical data from a single run. researchgate.net This section details the application of advanced hyphenated techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS), for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is arguably the most powerful and widely used hyphenated technique for the analysis of non-volatile and thermally labile compounds like this compound. researchgate.netkuleuven.be The technique combines the robust separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the exceptional sensitivity and specificity of mass spectrometry. kuleuven.be

Chromatographic Separation: Reversed-phase chromatography is the most common approach for separating quinoline derivatives. A C18 column is typically employed, providing effective separation based on hydrophobicity. nih.govnih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid. nih.gov The inclusion of a small percentage of formic acid serves a dual purpose: it improves the chromatographic peak shape and facilitates the protonation of the analyte, which is crucial for subsequent mass spectrometric detection in positive ionization mode. Gradient elution, where the proportion of the organic solvent is increased over time, is generally used to ensure efficient elution and separation from matrix components. nih.gov

Mass Spectrometric Detection: For the detection of this compound, electrospray ionization (ESI) is the preferred method as it is well-suited for polar compounds that can be easily ionized in solution. kuleuven.be Given the presence of the basic amine group, analysis is typically performed in the positive ion mode, where the molecule is protonated to form the [M+H]⁺ ion.

Tandem mass spectrometry (MS/MS), particularly with a triple quadrupole (QqQ) mass analyzer, is the gold standard for quantitative analysis due to its high selectivity and sensitivity. kuleuven.be This is achieved by operating in the Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole selects the protonated parent ion ([M+H]⁺) of this compound, which is then fragmented in the collision cell. The third quadrupole is set to monitor for specific, characteristic product ions. This process filters out background noise and interferences, allowing for precise quantification even at very low concentrations. diva-portal.org

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

ParameterSettingRationale
Chromatography
ColumnC18 (e.g., 2.1 x 50 mm, 1.8 µm)Standard for reversed-phase separation of moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterProvides protons for ionization and ensures good peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon organic solvent for eluting analytes from a C18 column.
Flow Rate0.3 - 0.5 mL/minTypical for UHPLC systems, balancing speed and separation efficiency.
Injection Volume1 - 10 µLDependent on sample concentration and instrument sensitivity.
Mass Spectrometry
Ionization ModePositive Electrospray (ESI+)The basic amine group is readily protonated.
Capillary Voltage3000 - 4000 VOptimizes the electrospray process for efficient ion generation.
Precursor Ion ([M+H]⁺)m/z 163.06Corresponds to the calculated mass of the protonated molecule (C₉H₇FN₂ + H)⁺.
Product Ion 1 (Quantifier)Hypothetical m/zA specific, stable fragment ion used for quantification.
Product Ion 2 (Qualifier)Hypothetical m/zA second fragment ion used for identity confirmation.
Collision GasArgonInert gas used to induce fragmentation in the collision cell.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. iipseries.org The direct analysis of this compound by GC-MS can be challenging due to the polarity imparted by the primary amine group, which can lead to poor peak shape and interactions with the stationary phase. Therefore, a derivatization step is often necessary to increase the compound's volatility and thermal stability. iipseries.org This typically involves converting the polar -NH₂ group into a less polar derivative, such as a trimethylsilyl (TMS) ether.

Once derivatized, the compound is separated on a capillary column (e.g., DB-5ms) and introduced into the mass spectrometer. Electron Ionization (EI) is the most common ionization technique in GC-MS. iaea.orgnih.gov EI is a high-energy process that produces extensive and reproducible fragmentation patterns. researchgate.net These fragmentation patterns serve as a chemical "fingerprint," which can be compared against spectral libraries for confident compound identification.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

CE-MS is a high-resolution separation technique that is particularly advantageous when dealing with very small sample volumes or for the analysis of charged species. mdpi.com this compound, being a basic compound, will be positively charged in an acidic buffer, making it an excellent candidate for CE separation. The separation in CE is based on the differential migration of ions in an electric field.

Coupling CE to MS requires a specialized interface, often a sheath-liquid ESI source, to complete the electrical circuit and facilitate the nebulization process for ionization. mdpi.com CE-MS offers very high separation efficiency, leading to extremely sharp peaks and the ability to resolve closely related impurities. While not as commonly used for routine quantification as LC-MS, it is a valuable tool for complex mixture analysis where high separation power is paramount. nih.gov

Table 2: Comparative Overview of Hyphenated Techniques for this compound Analysis

FeatureLC-MS/MSGC-MSCE-MS
Principle Separation based on polarity/hydrophobicity.Separation based on boiling point/volatility.Separation based on charge-to-size ratio.
Derivatization Not required.Often required to increase volatility.Not required.
Sensitivity Very High (pg to fg levels).High (pg levels).High (fg to amol levels).
Selectivity Very High (using MRM).High (using full scan or SIM).Very High separation efficiency.
Primary Application Quantitative analysis, confirmation.Qualitative identification, screening.Analysis of charged species, limited sample volumes.
Throughput High, suitable for large sample sets.Moderate, derivatization adds time.Moderate, can be slower than UHPLC.

Future Perspectives, Challenges, and Emerging Avenues in 7 Fluoroquinolin 8 Amine Research

Grand Challenges in Sustainable Synthesis and Industrial Scale-Up

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that are often energy-intensive and employ hazardous reagents. nih.govresearchgate.net Classical methods like the Friedländer, Skraup, and Doebner-von Miller reactions, while foundational, frequently involve high temperatures, harsh acidic conditions, and the use of toxic chemicals, leading to significant environmental, health, and safety (EHS) concerns. nih.govresearchgate.net A primary challenge is the transition from these established protocols to more sustainable, or "green," alternatives suitable for industrial production.

Key challenges include:

Reducing Hazardous Reagents: Many conventional syntheses use stoichiometric amounts of hazardous chemicals. nih.gov For instance, the synthesis of some quinolines involves toxic reducing agents like SnCl2. rsc.org The development of catalytic methods that use safer, more environmentally benign reagents is crucial.

Improving Energy Efficiency: High-temperature reactions contribute significantly to the carbon footprint of chemical manufacturing. researchgate.netijpsjournal.com Exploring energy-efficient techniques such as microwave-assisted synthesis, ultrasound irradiation, and flow chemistry presents a major opportunity to reduce energy consumption. ijpsjournal.comacs.orgtandfonline.com

Scalability of Green Methods: While many green synthesis methods show promise at the laboratory scale, their successful implementation on an industrial scale remains a significant hurdle. scilit.comrsc.orgmdpi.com Issues such as catalyst stability, reaction kinetics in large-volume reactors, and cost-effectiveness must be addressed. For example, continuous-flow technology offers a potential solution by improving safety and enabling faster optimization compared to batch methods. acs.org

Atom Economy: Traditional multi-step syntheses can lead to poor atom economy, generating substantial waste. rsc.org One-pot reactions and tandem or cascade processes, where multiple bonds are formed in a single operation, are being explored to maximize efficiency and minimize byproducts. researchgate.netresearchgate.net

Recent advancements are beginning to tackle these issues. Electrochemical synthesis, for example, offers a reagent-free method using electricity to drive reactions under mild conditions, achieving high atom economy and reducing waste. rsc.org Similarly, the use of recyclable catalysts and environmentally friendly solvents like water is gaining traction. rsc.orgacs.org The table below compares traditional and emerging green synthesis approaches for quinolines.

FeatureTraditional Synthesis (e.g., Friedländer, Skraup)Emerging Green Synthesis
Reagents Often hazardous and stoichiometric (e.g., strong acids, toxic metals) nih.govresearchgate.netCatalytic, benign, or reagent-free (e.g., biocatalysts, electricity) rsc.orgnih.gov
Solvents Often non-biodegradable organic solvents nih.govWater, ionic liquids, or solvent-free conditions ijpsjournal.comacs.org
Energy High temperatures, long reaction times nih.govMicrowave, ultrasound, photochemistry, lower temperatures ijpsjournal.comacs.orgtandfonline.com
Waste Significant byproduct generation, low atom economy rsc.orgHigh atom economy, reduced waste streams rsc.org
Scalability Established but with significant EHS costs nih.govchemrxiv.orgA key challenge; flow chemistry shows promise acs.orgscilit.com

This table provides a generalized comparison of synthesis methods for quinoline derivatives.

Integration of Artificial Intelligence and Machine Learning in Research Workflows

Artificial Intelligence (AI) and Machine Learning (ML) are poised to revolutionize the research and development of molecules like 7-Fluoroquinolin-8-amine. These computational tools can dramatically accelerate the discovery-to-market pipeline by optimizing synthesis, predicting properties, and identifying new applications.

Predictive Modeling: ML algorithms can be trained on vast datasets of chemical information to predict the physicochemical properties, biological activity, and potential toxicity of novel compounds. This in silico screening allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.

Synthesis Planning: AI can analyze the complex network of known chemical reactions to propose novel and efficient synthetic routes. These tools can identify pathways that are more sustainable, cost-effective, or higher-yielding than those devised through traditional human intuition.

High-Throughput Screening Analysis: In the search for new biological activities, experimental high-throughput screening (HTS) generates massive amounts of data. ML can analyze these complex datasets to identify subtle structure-activity relationships (SAR) that might be missed by human analysis, guiding the next round of molecular design. scilit.com For example, ML models can help decipher the key structural features that confer activity against a specific biological target, such as a bacterial enzyme or a cancer-related protein. scilit.com

Exploration of Novel Biological Targets and Therapeutic Modalities

While the quinoline scaffold is historically associated with antimalarial drugs like chloroquine, its structural versatility makes it a privileged framework in medicinal chemistry for a wide range of diseases. nih.govnih.gov For this compound, future research will focus on moving beyond established applications to explore novel biological targets.

Anticancer Agents: Quinoline derivatives have shown promise as anticancer agents. nih.govnih.gov Research is ongoing to identify specific derivatives that can target kinases, inhibit cell proliferation, or induce apoptosis in cancer cells. The 7-fluoro substitution in this compound could influence its binding affinity and selectivity for specific cancer-related proteins. For instance, some 4-aminoquinoline (B48711) derivatives have demonstrated potent cytotoxic effects on human breast tumor cell lines. nih.gov

Neurodegenerative Diseases: The structural core of quinoline is being investigated for its potential to modulate processes involved in neurodegenerative diseases like Alzheimer's and Parkinson's. This could involve inhibiting protein aggregation or reducing oxidative stress in the brain.

Antiviral and Antibacterial Agents: With the rise of antimicrobial resistance, there is a pressing need for new drugs. Fluoroquinolones are a well-known class of antibiotics, and novel derivatives are constantly being explored to overcome resistance mechanisms. scilit.com Research into this compound could focus on its efficacy against drug-resistant bacterial strains or its potential as an antiviral agent. asm.org

Potential Therapeutic AreaSpecific Biological Target/MechanismRelevance to this compound
Oncology Kinase inhibition, apoptosis induction nih.govnih.govThe fluoro and amine groups can be modified to optimize binding to enzyme active sites.
Infectious Diseases Inhibition of DNA gyrase (antibacterial), viral replication machinery scilit.comasm.orgExploring activity against resistant pathogens (e.g., MRSA) and emerging viruses.
Neurodegeneration Modulation of amyloid-beta aggregation, reduction of oxidative stressThe quinoline core can be functionalized to improve blood-brain barrier penetration.

This table outlines potential future research directions for the biological applications of this compound and its derivatives.

Development of Targeted Delivery Systems and Nanotechnology Integration

A key challenge in therapy is ensuring that a drug reaches its intended target in the body at an effective concentration without causing widespread side effects. Nanotechnology offers powerful solutions for the targeted delivery of quinoline-based compounds.

Nanocarriers: Encapsulating this compound within nanocarriers such as liposomes, polymeric nanoparticles, or carbon nanotubes can improve its solubility, protect it from degradation in the bloodstream, and control its release profile.

Targeted Delivery: By functionalizing the surface of these nanocarriers with specific ligands (e.g., antibodies, peptides), they can be directed to bind preferentially to certain cells, such as cancer cells or bacteria. This targeting increases the drug's efficacy at the site of disease while minimizing exposure to healthy tissues, thereby reducing potential toxicity.

Combination Therapies: Nanoparticles can be engineered to carry multiple therapeutic agents simultaneously. For example, a nanoparticle could deliver this compound along with another anticancer drug, creating a synergistic effect that is more potent than either drug alone.

Design of Advanced Functional Materials and Devices

Beyond its biomedical potential, the unique electronic and photophysical properties of the quinoline ring make it an attractive building block for advanced materials. The introduction of a fluorine atom and an amine group in this compound can further tune these properties for specific applications.

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are investigated for use in OLEDs, which are used in modern displays and lighting. acs.org The fluorescence and charge-transport properties of this compound could be harnessed to create more efficient and durable OLED materials.

Chemosensors: The quinoline core can be designed to interact with specific ions or molecules. This interaction can trigger a change in its fluorescence or color, making it a highly sensitive and selective chemosensor for detecting environmental pollutants, metal ions, or biological analytes. acs.org

Corrosion Inhibitors: Certain nitrogen-containing heterocyclic compounds, including quinolines, can adsorb onto metal surfaces and form a protective layer, inhibiting corrosion. Research could explore the efficacy of this compound in protecting metals in industrial settings.

Interdisciplinary Research Synergies and Collaborative Frameworks

Addressing the complex challenges and realizing the full potential of this compound will require unprecedented collaboration across diverse scientific disciplines. The era of siloed research is giving way to a more integrated, synergistic approach.

Chemistry and Biology: Close collaboration between synthetic chemists and biologists is essential for the rapid design, synthesis, and testing of new derivatives for therapeutic applications. nih.govasm.org

Materials Science and Engineering: Developing new functional materials and devices requires chemists to work with materials scientists and engineers to integrate molecules like this compound into functional systems like OLEDs or sensors. acs.org

Computational Science and Experimental Science: The feedback loop between AI-driven prediction and experimental validation is critical. Computational scientists can guide experimentalists toward the most promising avenues, while experimental results provide the necessary data to refine and improve predictive models.

Public-Private Partnerships: Translating fundamental research into real-world applications, particularly in medicine and technology, often requires collaboration between academic institutions, government labs, and private industry. These partnerships are crucial for funding late-stage development, navigating regulatory hurdles, and bringing new products to market. chemrxiv.org

Ethical Considerations and Societal Impact of Advanced Quinolone Research

As research into advanced quinolone derivatives progresses, it is imperative to consider the broader ethical and societal implications.

Antimicrobial Stewardship: The development of new antibiotics based on the quinoline scaffold must be accompanied by strong stewardship programs to prevent the rapid emergence of resistance. This includes responsible prescribing practices and monitoring for the spread of resistant strains.

Dual-Use Research: As with any powerful technology, chemical synthesis and modification capabilities could potentially be misused. Researchers and institutions must be mindful of dual-use concerns and adhere to strict ethical guidelines and security protocols.

Equitable Access: If new therapies or technologies based on this compound are developed, ensuring equitable access for populations in both developed and developing countries is a critical ethical consideration. This is particularly relevant for diseases like malaria that disproportionately affect lower-income regions. nih.gov

Environmental Impact: The lifecycle of any new chemical, from synthesis to disposal, must be evaluated for its environmental impact. The principles of green chemistry should guide not only the manufacturing process but also the design of molecules that are less persistent in the environment. ijpsjournal.com

By proactively addressing these challenges and fostering collaboration, the scientific community can unlock the full potential of this compound and related compounds, paving the way for significant advancements in medicine, materials science, and technology.

Q & A

Q. What are the established synthetic routes for 7-Fluoroquinolin-8-amine, and what key parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of fluorinated aniline derivatives with substituted acrylonitriles or via palladium-catalyzed coupling reactions. Key parameters include:
  • Temperature control : Maintain 80–100°C during cyclization to avoid side-product formation.
  • Catalyst selection : Use Pd(OAc)₂ with ligands like XPhos for cross-coupling steps to enhance regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water mixtures improves purity (>95% by HPLC) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm fluorine substitution at position 7 and amine at position 8 via characteristic shifts (e.g., ¹H NMR: δ 6.8–7.2 ppm for aromatic protons; ¹³C NMR: δ 150–155 ppm for C-F coupling) .
  • Mass spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error.
  • HPLC : Assess purity using a C18 column (ACN/0.1% TFA mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during fluorination?

  • Methodological Answer :
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote hydrolysis; test mixed solvents (e.g., DCM/THF) to balance reactivity .
  • Additives : Use K₂CO₃ or CsF to enhance nucleophilic fluorination efficiency.
  • In situ monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust reaction kinetics dynamically .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-response standardization : Normalize assays to IC₅₀ values using positive/negative controls (e.g., ciprofloxacin for antimicrobial studies).
  • Meta-analysis : Aggregate data from multiple studies (minimum n=3 per experiment) and apply statistical models (ANOVA, Tukey’s test) to identify outliers .
  • Mechanistic studies : Use computational docking (AutoDock Vina) to correlate structural features (e.g., fluorine’s electronegativity) with activity variations .

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Multi-technique validation : Cross-reference NMR, IR, and X-ray crystallography (if crystals are obtainable) to confirm assignments.
  • Isotopic labeling : Synthesize ¹⁵N-labeled derivatives to resolve amine proton ambiguities in crowded spectral regions .
  • Collaborative verification : Share raw data with peer labs to rule out instrumentation artifacts .

Data Analysis and Interpretation

Q. What frameworks are recommended for integrating contradictory findings into a coherent mechanistic model?

  • Methodological Answer :
  • Bayesian inference : Assign probabilities to competing hypotheses (e.g., fluorine’s role in H-bonding vs. steric effects) based on prior literature.
  • Pathway mapping : Use software like ChemDraw Reaction Explorer to visualize competing reaction pathways and identify dominant mechanisms .
  • Case studies : Compare with structurally analogous compounds (e.g., 8-hydroxyquinoline derivatives) to contextualize unexpected results .

Experimental Design

Q. How can researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated degradation : Expose samples to 40°C/75% RH for 4 weeks and monitor via HPLC for decomposition products (e.g., de-fluorinated byproducts).
  • Light sensitivity : Use amber vials and conduct UV-Vis spectroscopy pre/post UV exposure (254 nm, 24h) to assess photostability .
  • pH-dependent stability : Test solubility and degradation kinetics in buffers (pH 2–9) to identify optimal storage conditions .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods for synthesis and purification steps due to potential amine volatility.
  • Waste disposal : Neutralize acidic/basic residues before segregating organic waste for incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.